Technical Documentation Center

3-Iodo-2-methylphenylacetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Iodo-2-methylphenylacetic acid
  • CAS: 1261554-90-8

Core Science & Biosynthesis

Foundational

3-Iodo-2-methylphenylacetic acid CAS number and molecular weight

High-Value Scaffold for Cross-Coupling and Lead Optimization [1][] Part 1: Executive Summary & Chemical Identity 3-Iodo-2-methylphenylacetic acid (CAS: 1261554-90-8) is a specialized halogenated aromatic carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for Cross-Coupling and Lead Optimization [1][]

Part 1: Executive Summary & Chemical Identity

3-Iodo-2-methylphenylacetic acid (CAS: 1261554-90-8) is a specialized halogenated aromatic carboxylic acid used primarily as a versatile intermediate in medicinal chemistry.[1][][3] Its structural value lies in its dual-functionality:

  • The Carboxylic Acid Tail: Allows for amide coupling, esterification, and bioisosteric replacement (e.g., tetrazoles), essential for modulating solubility and target binding (pharmacophores).[]

  • The Aryl Iodide Motif: Located at the meta position relative to the acetic acid chain, the iodine atom serves as a highly reactive "handle" for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).[]

  • The Ortho-Methyl Group: This substituent introduces steric bulk, potentially restricting bond rotation (conformation locking) and blocking metabolic oxidation at the sensitive ortho position, a common strategy in ADME optimization.[]

Chemical Specifications Table
PropertyData
Chemical Name 3-Iodo-2-methylphenylacetic acid
CAS Number 1261554-90-8
Molecular Weight 276.07 g/mol
Molecular Formula C₉H₉IO₂
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Purity Standard Typically ≥95% (HPLC) for synthetic applications
InChI Key GBZDCTCZIOBMJR-UHFFFAOYSA-N

Part 2: Synthesis Methodology

Protocol: Alkaline Hydrolysis of 2-(3-iodo-2-methylphenyl)acetonitrile

While direct iodination of 2-methylphenylacetic acid often leads to regioisomeric mixtures (favoring the para position), the most reliable synthetic route for high-purity 3-iodo-2-methylphenylacetic acid is the hydrolysis of its nitrile precursor.[] This method ensures the halogen position is fixed prior to the formation of the acid.

Rationale
  • Regiocontrol: Starting with the pre-functionalized nitrile avoids the selectivity issues of electrophilic aromatic substitution on the acid.

  • Scalability: Alkaline hydrolysis is robust and avoids the use of harsh oxidants required in other methods (e.g., Willgerodt-Kindler).[]

Step-by-Step Protocol
  • Reagents:

    • Substrate: 2-(3-iodo-2-methylphenyl)acetonitrile (1.0 equiv)[]

    • Base: Sodium Hydroxide (NaOH), 4.0 M aqueous solution (5.0 equiv)[]

    • Solvent: Ethanol (EtOH) or 1,4-Dioxane (to ensure solubility of the organic nitrile)[1][]

    • Acid: Hydrochloric Acid (HCl), 2.0 M (for workup)

  • Procedure:

    • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the nitrile substrate in Ethanol (approx. 5 mL per mmol substrate).

    • Hydrolysis: Add the 4.0 M NaOH solution. The mixture typically becomes biphasic or cloudy.

    • Reflux: Heat the reaction mixture to reflux (approx. 80–90°C) for 4–6 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes) until the starting nitrile spot disappears.

    • Concentration: Allow the mixture to cool to room temperature. Remove the bulk of the Ethanol under reduced pressure (rotary evaporator).

    • Extraction (Impurity Removal): Dilute the remaining aqueous residue with water. Wash with Diethyl Ether (2 x 10 mL) to remove unreacted non-polar impurities. Discard the organic (ether) layer.

    • Acidification (Precipitation): Cool the aqueous layer in an ice bath (0°C). Slowly add 2.0 M HCl dropwise with stirring until the pH reaches ~1–2. The product should precipitate as a white/off-white solid.

    • Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water to remove excess salts (NaCl).

    • Drying: Dry the solid in a vacuum oven at 45°C overnight to yield the target acid.

Self-Validating Checkpoints
  • pH Check: During acidification, ensure pH < 2. If the solution is not acidic enough, the product remains as the soluble sodium carboxylate salt.[]

  • NMR Verification: The methylene protons (

    
    ) adjacent to the carboxylic acid typically appear as a singlet around 
    
    
    
    3.6–3.8 ppm in
    
    
    NMR (DMSO-
    
    
    ).[1] The disappearance of the nitrile stretch (~2250 cm⁻¹) in IR confirms hydrolysis.

Part 3: Visualization of Synthesis & Application

The following diagram illustrates the synthesis pathway and the downstream utility of the iodine "handle" in drug discovery.

G Nitrile Precursor: 2-(3-iodo-2-methylphenyl) acetonitrile Reaction Hydrolysis (NaOH, Reflux) Nitrile->Reaction 4-6h, 90°C Product Target: 3-Iodo-2-methylphenylacetic acid Reaction->Product Acid Workup (pH 1) Suzuki Suzuki Coupling (R-B(OH)2, Pd cat.) Product->Suzuki Iodine Displacement Amide Amide Coupling (R-NH2, HATU) Product->Amide COOH Functionalization Lead Lead Compound (Biaryl Scaffold) Suzuki->Lead Library Gen. Amide->Lead

Figure 1: Synthetic pathway from nitrile precursor and divergent applications in lead optimization.[1][]

Part 4: Applications in Drug Development

The "Privileged" Nature of the Scaffold

Palladium-Catalyzed Cross-Coupling

The 3-iodo substituent is chemically distinct from the carboxylic acid, allowing for orthogonal functionalization.[1][] In a typical drug discovery campaign, this molecule is used to synthesize Biaryl Acetic Acid derivatives (e.g., analogs of NSAIDs like Diclofenac or Lumiracoxib).[]

  • Mechanism: The oxidative addition of a Pd(0) catalyst into the C–I bond is facile, occurring faster than C–Br or C–Cl insertion.[] This allows researchers to couple complex heteroaryl boronic acids (Suzuki) or alkynes (Sonogashira) under mild conditions, preserving the carboxylic acid moiety.[]

Metabolic Stability via Methylation

The 2-methyl group is not merely structural; it is a strategic "metabolic blocker."[1]

  • Problem: Phenylacetic acids are prone to hydroxylation at the ortho positions by Cytochrome P450 enzymes.

  • Solution: The 2-methyl group physically blocks one ortho site and sterically hinders the other, potentially extending the half-life (

    
    ) of the drug candidate.[]
    
Bioisosterism

The carboxylic acid group (


) is often converted into bioisosteres to improve membrane permeability:
  • Hydroxamic Acids: For histone deacetylase (HDAC) inhibition.

  • Acyl Sulfonamides: To increase potency while maintaining acidity.

References

  • National Institutes of Health (NIH). (2011). Iodide-catalyzed reductions: development of a synthesis of phenylacetic acids. PubMed. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Structure Analysis of 3-Iodo-2-methylphenylacetic Acid

Introduction 3-Iodo-2-methylphenylacetic acid is a substituted aromatic carboxylic acid, a class of molecules pivotal in medicinal chemistry and drug development. Phenylacetic acid derivatives are known to be building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Iodo-2-methylphenylacetic acid is a substituted aromatic carboxylic acid, a class of molecules pivotal in medicinal chemistry and drug development. Phenylacetic acid derivatives are known to be building blocks for various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The introduction of a methyl group and a heavy halogen atom like iodine into the phenylacetic acid scaffold significantly alters its physicochemical properties, such as lipophilicity and steric hindrance, which in turn can modulate its biological activity and metabolic profile.

Accurate and unambiguous structural elucidation is the bedrock of chemical research and development. For a molecule like 3-Iodo-2-methylphenylacetic acid, confirming the precise arrangement of the iodo, methyl, and acetic acid moieties on the phenyl ring is critical. An incorrect isomeric assignment could lead to drastic differences in pharmacological efficacy, toxicity, and patentability. This guide provides a comprehensive, multi-technique approach to the structural verification of 3-Iodo-2-methylphenylacetic acid, grounded in the principles of modern analytical chemistry. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supplemented by Elemental Analysis, to build an unshakeable structural proof.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the first step in its analysis. These properties influence choices regarding solvents for spectroscopy, chromatographic conditions, and handling procedures. The table below summarizes the key properties of 3-Iodo-2-methylphenylacetic acid and its close analogues for comparative context.

Property3-Iodo-2-methylphenylacetic acid2-Methylphenylacetic acid (Analogue)3-Iodophenylacetic acid (Analogue)Source(s)
CAS Number 1261554-90-8644-36-01878-69-9[1]
Molecular Formula C₉H₉IO₂C₉H₁₀O₂C₈H₇IO₂[1]
Molecular Weight 276.07 g/mol 150.17 g/mol 262.04 g/mol [1]
Physical Form White to Yellow SolidSolidSolid[1]
Melting Point Not available88-90 °C127-131 °C[1][2]
Purity 95% (typical commercial)Not specified95% (typical commercial)
InChI Key GBZDCTCZIOBMJR-UHFFFAOYSA-NRZWGTXHSYZGXKF-UHFFFAOYSA-NMRSWWBAFGGGWRH-UHFFFAOYSA-N[3]

Integrated Analytical Workflow

The structural elucidation of a novel or synthesized compound is not a linear process but rather a puzzle where pieces of evidence from different analytical techniques are fitted together. The causality for this integrated approach is rooted in the orthogonality of the information provided by each technique. Mass spectrometry provides the molecular weight and elemental formula, infrared spectroscopy identifies functional groups, and NMR spectroscopy reveals the carbon-hydrogen framework and connectivity.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Final Confirmation Compound Synthesized Compound (3-Iodo-2-methylphenylacetic acid) HRMS High-Resolution MS (Determine Elemental Formula) Compound->HRMS FTIR FTIR Spectroscopy (Identify Functional Groups) Compound->FTIR NMR_1H 1H NMR (Proton Environment & Connectivity) HRMS->NMR_1H Provides C₉H₉IO₂ EA Elemental Analysis (Confirm C, H, I ratios) HRMS->EA FTIR->NMR_1H Confirms -COOH, Ar NMR_13C 13C NMR & DEPT (Carbon Skeleton & Type) NMR_1H->NMR_13C NMR_2D 2D NMR (COSY, HSQC) (Confirm C-H & H-H Connectivity) NMR_13C->NMR_2D Confirmation Final Structure Confirmed NMR_2D->Confirmation Defines full connectivity EA->Confirmation

Caption: Integrated workflow for the structural elucidation of 3-Iodo-2-methylphenylacetic acid.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first and most critical step in analyzing an unknown compound is to determine its elemental formula. Low-resolution mass spectrometry can be misleading, as multiple formulas can correspond to a given nominal mass. High-resolution mass spectrometry (HRMS), particularly with analyzers like Time-of-Flight (TOF) or Orbitrap, provides mass accuracy to within a few parts per million (ppm).[4][5] This precision is essential to confidently distinguish the correct elemental formula from other possibilities, which is especially important for halogenated compounds where the mass defect of iodine is significant.

Experimental Protocol: LC-HRMS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • Chromatography: Use a C18 reverse-phase column. A typical gradient elution might start at 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid), ramping to 95% Acetonitrile over several minutes. This separates the analyte from potential impurities.[6]

  • Mass Spectrometry: Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes. The negative mode is often more sensitive for carboxylic acids.

  • Data Acquisition: Acquire full scan mass spectra from m/z 100-500. Ensure the mass resolution is set to >100,000 to achieve high mass accuracy.[7]

  • Data Analysis: Use the instrument's software to calculate the elemental composition for the observed accurate mass of the molecular ion.

Expected Data & Interpretation
Ion ModeIon TypeCalculated Exact Mass (C₉H₉IO₂)Expected Observed Mass (± 5 ppm)
Negative[M-H]⁻274.95782274.95644 - 274.95920
Positive[M+H]⁺276.97347276.97209 - 276.97485
Positive[M+Na]⁺298.95542298.95393 - 298.95691

The primary piece of evidence from HRMS is the confirmation of the elemental formula C₉H₉IO₂ . This immediately validates the presence of one iodine atom and provides the framework of carbon, hydrogen, and oxygen atoms that must be accounted for in subsequent spectroscopic analyses.

Fragmentation Analysis (MS/MS): By selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID), we can gain structural insights. The C-I bond is the weakest carbon-halogen bond, making it a potential fragmentation point.[8] However, the most common fragmentation for phenylacetic acids is the loss of the carboxyl group.

  • Loss of CO₂ (decarboxylation): The ion at m/z 230.9673 [M-H-CO₂]⁻ would correspond to the 3-iodo-2-methylbenzyl anion.

  • Loss of the entire acetic acid side chain: Cleavage of the bond between the phenyl ring and the methylene group is also possible.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The principle is that chemical bonds vibrate at specific, characteristic frequencies. By passing infrared radiation through a sample, we can identify which frequencies are absorbed, corresponding to the bonds present.[9] For 3-Iodo-2-methylphenylacetic acid, we expect to see clear signatures for the carboxylic acid group and the substituted aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid powder (a few milligrams) directly onto the ATR crystal. No extensive sample preparation like creating KBr pellets is typically needed for modern ATR accessories.[9]

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂, H₂O) and the instrument itself.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Expected Data & Interpretation

The FTIR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceRationale
~3300-2500O-H stretch (Carboxylic Acid)Very broad and strongCharacteristic of the hydrogen-bonded dimer of a carboxylic acid.
~3050-3000Aromatic C-H stretchMedium to weak, sharpIndicates C-H bonds on the phenyl ring.
~2950-2850Aliphatic C-H stretchMedium to weak, sharpCorresponds to the -CH₂- and -CH₃ groups.
~1710-1680C=O stretch (Carboxylic Acid)Very strong and sharpSignature peak for the carbonyl group in a carboxylic acid dimer.
~1600, ~1475Aromatic C=C stretchMedium, sharpConfirms the presence of the benzene ring.
~1420, ~920O-H bend (Carboxylic Acid)Medium, broadFurther evidence of the carboxylic acid group.
~1300-1200C-O stretch (Carboxylic Acid)StrongAssociated with the carbon-oxygen single bond of the acid.
~800-700Aromatic C-H out-of-plane bendStrongThe exact position can hint at the substitution pattern (1,2,3-trisubstituted).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Iodo-2-methylphenylacetic acid, ¹H NMR will define the number and types of protons and their neighboring relationships, while ¹³C NMR will map out the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a clean, high-quality 5 mm NMR tube.[10][11] CDCl₃ is a good first choice for many organic molecules.

  • Internal Standard: The solvent peak serves as a primary reference. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm), though it is often unnecessary with modern spectrometers that reference the residual solvent signal.

  • Instrument Setup: The experiment is run on a spectrometer (e.g., 400 MHz). The process involves inserting the sample, locking onto the deuterium signal of the solvent, and shimming the magnetic field to achieve high homogeneity and resolution.[12]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The structure (3-Iodo-2-methylphenylacetic acid) has three distinct proton environments in the aromatic region, one methylene group, and one methyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Broad Singlet1H-COOHCarboxylic acid protons are acidic, often broad, and their chemical shift is concentration-dependent.
~7.6-7.7Doublet (d)1HH-4This proton is deshielded by the adjacent iodine atom. It is coupled to H-5.
~7.2-7.3Doublet (d)1HH-6This proton is ortho to the electron-donating methyl group. It is coupled to H-5.
~7.0-7.1Triplet (t)1HH-5This proton is coupled to both H-4 and H-6, appearing as a triplet.
~3.7Singlet (s)2H-CH₂-Methylene protons adjacent to a phenyl ring and a carbonyl group typically appear in this region.
~2.4Singlet (s)3H-CH₃Methyl group attached to an aromatic ring.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The molecule has 9 unique carbon atoms.

Chemical Shift (δ, ppm)DEPT-135 PhaseAssignmentRationale
~175-180-C=OCarboxylic acid carbonyl carbon.
~140-142-C-2 (Ar)Aromatic carbon bearing the methyl group.
~138-140+C-4 (Ar)Aromatic CH, deshielded by iodine.
~134-136-C-1 (Ar)Aromatic carbon bearing the acetic acid side chain.
~128-130+C-6 (Ar)Aromatic CH.
~126-128+C-5 (Ar)Aromatic CH.
~95-100-C-3 (Ar)Aromatic carbon directly bonded to iodine, showing a strong shielding effect.
~40-42--CH₂-Methylene carbon.
~20-22+-CH₃Methyl carbon.

Confirmatory Analysis: Elemental Analysis

Trustworthiness: While HRMS provides a highly accurate elemental formula, combustion-based elemental analysis offers an orthogonal confirmation of the elemental composition (C, H).[13] For organoiodine compounds, determining the iodine content provides a robust, independent verification of the structure.[8] This is a self-validating system; the percentages of C and H determined by combustion must align with the formula derived from HRMS.

Methodology

The analysis is typically performed by specialized analytical service laboratories. A small, precisely weighed amount of the sample is combusted in an oxygen-rich environment. The resulting gases (CO₂, H₂O) are quantified to determine the percentage of carbon and hydrogen. Halogen content can be determined by methods such as titration after combustion.

Expected Results for C₉H₉IO₂ (MW = 276.07)
  • Carbon (C): (9 * 12.011) / 276.07 = 39.17%

  • Hydrogen (H): (9 * 1.008) / 276.07 = 3.29%

  • Iodine (I): (1 * 126.90) / 276.07 = 45.96%

  • Oxygen (O) (by difference): 100 - 39.17 - 3.29 - 45.96 = 11.58%

Experimental results within ±0.4% of these theoretical values are considered confirmation of the elemental composition.

Conclusion: Synthesizing the Evidence

The structural elucidation of 3-Iodo-2-methylphenylacetic acid is achieved through a logical, multi-faceted analytical approach. Each technique provides a unique and essential piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the final assignment.

  • HRMS establishes the correct and unique elemental formula, C₉H₉IO₂.

  • FTIR confirms the presence of the critical functional groups: a carboxylic acid and a substituted aromatic ring.

  • ¹H and ¹³C NMR assemble the atomic framework, showing a 1,2,3-trisubstituted benzene ring, and definitively placing the methyl group at C-2, the iodine at C-3, and the acetic acid moiety at C-1 based on chemical shifts and coupling patterns.

  • Elemental Analysis provides an independent, quantitative confirmation of the mass percentages of the constituent elements, validating the formula proposed by HRMS.

Together, these data points form a self-validating system that unambiguously confirms the structure as 3-Iodo-2-methylphenylacetic acid, providing the necessary assurance for researchers, scientists, and drug development professionals to proceed with their work.

References

  • Cheméo. (n.d.). Phenylacetic acid, 2-methylphenyl ester. Retrieved February 15, 2026, from [Link]

  • LookChem. (n.d.). 3-Iodophenylacetic acid. Retrieved February 15, 2026, from [Link]

  • University of Florida. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved February 15, 2026, from [Link]

  • Esposito, S., et al. (2021). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 26(16), 4949. [Link]

  • Moreira, J. L., & Santos, L. (2005). Analysis of organic acids in wines by Fourier-transform infrared spectroscopy. Analytical and Bioanalytical Chemistry, 382(2), 421-425. [Link]

  • Moreira, J. L., & Santos, L. (2005). Analysis of organic acids in wines by Fourier-transform infrared spectroscopy. Analytical and Bioanalytical Chemistry, 382(2), 421-425. [Link]

  • Regmi, U., Rai, K. P., & Palma, M. (2012). Determination of Organic Acids in Wine and Spirit Drinks by Fourier Transform Infrared (FT-IR) Spectroscopy. Journal of Food Science and Technology Nepal, 7, 36-43. [Link]

  • Jia, L., & Liu, X. (2012). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America, 30(11), 958-967. [Link]

  • Regmi, U., Rai, K. P., & Palma, M. (2014). Determination of Organic Acids in Wine and Spirit Drinks by Fourier Transform Infrared (FT-IR) Spectroscopy. Journal of Food Science and Technology Nepal, 7. [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved February 15, 2026, from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of the reaction products in three solvents. Retrieved February 15, 2026, from [Link]

  • Alwsci. (2025). How To Prepare And Run An NMR Sample. Retrieved February 15, 2026, from [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved February 15, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). High-Resolution Mass Spectrometry for Untargeted Drug Screening. Retrieved February 15, 2026, from [Link]

  • Hughes, N. (n.d.). High Resolution Mass Spectrometry for Drug Discovery and Development. Retrieved February 15, 2026, from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved February 15, 2026, from [Link]

  • Chetwynd, A. J., et al. (2019). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. Journal of Pharmaceutical and Biomedical Analysis, 164, 555-562. [Link]

  • Li, J., et al. (2021). Enrichment of Geogenic Organoiodine Compounds in Alluvial-Lacustrine Aquifers: Molecular Constraints by Organic Matter. Environmental Science & Technology, 55(13), 8829-8839. [Link]

  • Wikipedia. (n.d.). Organoiodine chemistry. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). o-Tolylacetic acid. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Hypervalent organoiodine compounds. Retrieved February 15, 2026, from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Phenylacetic acid, 2-methylphenyl ester. Retrieved February 15, 2026, from [Link]

  • Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved February 15, 2026, from [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved February 15, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 15, 2026, from [Link]

  • Elementar. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Nandiyanto, A. B. D., et al. (2024). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Authorea Preprints. [Link]

  • Szałach, A., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 26(11), 3169. [Link]

  • Nanalysis Corp. (n.d.). High Resolution NMR Spectroscopy in a Benchtop NMR System. Retrieved February 15, 2026, from [Link]

  • C-M, Romero-González, R., et al. (2023). 1H-NMR-Based Chemometric Analysis of Echinacea Species to Predict Effectors of Myeloid Progenitor Stimulation. Metabolites, 13(2), 241. [Link]

  • ResearchGate. (n.d.). FTIR characteristic peak assignments for various types of MPs. Retrieved February 15, 2026, from [Link]

  • Naghiu, A., et al. (2023). ATR-FTIR-MIR Spectrometry and Pattern Recognition of Bioactive Volatiles in Oily versus Microencapsulated Food Supplements: Authenticity, Quality, and Stability. Foods, 12(14), 2736. [Link]

Sources

Foundational

Safety Data Sheet (SDS) for 3-Iodo-2-methylphenylacetic acid handling

Topic: Safety Data Sheet (SDS) for 3-Iodo-2-methylphenylacetic acid handling Content Type: Technical Stewardship Guide & Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Specialists E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) for 3-Iodo-2-methylphenylacetic acid handling Content Type: Technical Stewardship Guide & Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Specialists

Executive Summary & Compound Rationale

In the landscape of drug discovery, 3-Iodo-2-methylphenylacetic acid (CAS: 1261554-90-8) serves as a high-value scaffold. Its utility lies in the orthogonal reactivity of its functional groups: the carboxylic acid provides a handle for amide coupling or esterification, while the aryl iodide facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

However, this dual functionality introduces specific handling risks. The lability of the Carbon-Iodine (C-I) bond requires strict protection against photolytic cleavage, while the acidic moiety necessitates controls against tissue corrosion. This guide moves beyond standard compliance, offering a mechanistic approach to safety and stability.

Chemical Identity & Physiochemical Profiling

Data consolidated from structural analysis and analog behavior.

PropertySpecificationTechnical Insight
Chemical Name 3-Iodo-2-methylphenylacetic acid
CAS Number 1261554-90-8Verified identifier for inventory tracking.[1]
Molecular Formula C₉H₉IO₂
Molecular Weight 276.07 g/mol Heavy atom effect (Iodine) increases density.
Physical State Solid (Crystalline)Likely white to off-white; yellowing indicates decomposition (

release).
Solubility DMSO, Methanol, DCMLow water solubility until deprotonated (pH > 5).
Acidity (pKa) ~4.3 (Est.)Similar to phenylacetic acid; weak acid but capable of causing contact dermatitis.
Bond Dissociation C-I Bond (~57 kcal/mol)Critical Safety Factor: Weakest bond in the molecule; susceptible to homolytic cleavage by UV light.

Hazard Identification & Toxicological Mechanisms

GHS Classification: Warning

Core Hazards
  • Acute Toxicity (Oral): Category 4 (H302).

  • Skin Corrosion/Irritation: Category 2 (H315).[2][3]

  • Serious Eye Damage/Irritation: Category 2A (H319).[4]

  • STOT-SE (Respiratory): Category 3 (H335).

Mechanistic Toxicology
  • Acidic Irritation: Upon contact with mucous membranes, the carboxylic acid protonates cell surface proteins, leading to denaturation and inflammatory responses.

  • Iodine Sensitization: If the compound degrades, free iodine (

    
    ) is a potent oxidizer and sensitizer. Chronic exposure to organoiodides can occasionally lead to "iodism" (skin rashes, metallic taste), though this is rare with high-MW intermediates.
    
  • Lipophilicity: The methyl and iodo substituents increase lipophilicity compared to phenylacetic acid, potentially enhancing dermal absorption rates.

Strategic Handling & Engineering Controls

Objective: Prevent exposure and maintain compound integrity.

Engineering Controls[5]
  • Primary Containment: All weighing and transfer operations must occur within a Class II Fume Hood or a Powder Containment Balance Enclosure.

  • Face Velocity: Maintain 0.5 m/s (100 fpm) to ensure capture of fine particulates.

  • Static Control: Use an ionizing bar during weighing. Halogenated aromatics can accumulate static charge, leading to powder scattering.

Personal Protective Equipment (PPE) Matrix
  • Hands: Double-gloving recommended.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4-8 mil) or Neoprene.

    • Rationale: While nitrile provides good splash protection, the lipophilic nature of the aryl iodide suggests double layers prevent permeation during prolonged handling.

  • Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of acidic dust entering the tear duct.

  • Respiratory: If handling >10 grams outside a hood (not recommended), use a P100 particulate respirator.

Workflow Visualization: Safe Handling Protocol

The following diagram outlines the decision logic for handling synthesis-grade organoiodides.

HandlingWorkflow Start Start: Weighing & Handling CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE Environment Check Environment: Fume Hood Functional? CheckPPE->Environment Stop STOP: Maintenance Required Environment->Stop No Weighing Weighing Procedure: Use Ionizer + Spatula Environment->Weighing Yes Inspection Visual Check: Is powder yellow? Weighing->Inspection Purify Recrystallize: Remove free Iodine Inspection->Purify Yes (Degraded) Solubilize Solubilization: Dissolve in DMSO/DCM Inspection->Solubilize No (White) Purify->Solubilize Waste Disposal: Halogenated Organic Waste Solubilize->Waste

Figure 1: Decision logic for handling 3-Iodo-2-methylphenylacetic acid, emphasizing visual quality checks for iodine degradation.

Emergency Response Protocols

Self-validating response systems for spills and exposure.

Spill Management (Solid State)
  • Isolate: Evacuate the immediate area (3-meter radius).

  • Protect: Don PPE (Goggles, Double Gloves, N95/P100 mask).

  • Neutralize (Optional but recommended): Cover the spill with a weak base like Sodium Carbonate (

    
    ) or Sodium Bicarbonate. This neutralizes the carboxylic acid functionality.[5]
    
  • Collect: Sweep carefully to avoid dust generation. Do not use a vacuum unless it is HEPA-filtered and explosion-proof.

  • Decontaminate: Wipe the surface with 10% Sodium Thiosulfate solution.

    • Why? Thiosulfate reduces any free iodine (

      
      ) to colorless iodide (
      
      
      
      ), providing visual confirmation that the hazard is removed.
First Aid
  • Eye Contact: Rinse immediately for 15 minutes.[2][3][6][7] Critical: Lift eyelids to wash out acidic particles trapped in the conjunctiva.

  • Skin Contact: Wash with soap and water.[2][3][7] If skin turns yellow/brown, it indicates iodine absorption; treat with a thiosulfate wash if available, otherwise continue soap/water.

Storage & Stability Logic

Preserving the C-I Bond.

The 3-position iodine is electronically enriched by the 2-methyl group (via hyperconjugation) but remains the weak link.

  • Light Exclusion: Store in Amber Glass vials. UV light causes homolytic cleavage of the C-I bond, generating aryl radicals and free iodine.

  • Temperature: Store at 2–8°C (Refrigerated) for long-term storage (>1 month). Room temperature is acceptable for active use.

  • Atmosphere: Store under Argon or Nitrogen. Oxygen can accelerate the decomposition of aryl iodides in the presence of light.

  • Incompatibilities:

    • Strong Oxidizers: Risk of hypervalent iodine formation.[2]

    • Strong Bases: Will deprotonate the carboxylic acid (exothermic).

Storage Logic Diagram

StorageLogic Compound 3-Iodo-2-methylphenylacetic acid Factor1 UV Light Compound->Factor1 Factor2 Moisture/O2 Compound->Factor2 Result1 Homolytic C-I Cleavage (Free Iodine Release) Factor1->Result1 If exposed Solution Storage Protocol: Amber Vial + Argon + 4°C Result1->Solution Prevented by Result2 Slow Oxidation Factor2->Result2 If exposed Result2->Solution Prevented by

Figure 2: Causal relationship between environmental factors and compound degradation, dictating storage protocols.

References

  • Wikipedia. (2025). Organoiodine chemistry and bond lability. Retrieved February 15, 2026, from [Link]

  • ILPI. (n.d.). The MSDS HyperGlossary: Carboxylic Acid Handling. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

Introduction: The Strategic Role of Halogenation in Phenylacetic Acid Scaffolds

An In-Depth Technical Guide to Halogenated Phenylacetic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Applications Phenylacetic acid and its derivatives represent a cornerstone scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Halogenated Phenylacetic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Applications

Phenylacetic acid and its derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including widely used non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, antibiotics, and plant growth regulators.[1][2][3] The core structure, consisting of a phenyl ring linked to a carboxylic acid group by a methylene spacer, offers a versatile template for chemical modification.[4][5] Among the various synthetic strategies employed to fine-tune the properties of these molecules, halogenation stands out as a powerful and frequently utilized tool.

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the phenylacetic acid framework can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[6] This modulation is often critical for enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. For instance, halogenation can lead to increased membrane permeability and can introduce specific, favorable interactions with target proteins, such as halogen bonding.[6][7] However, this strategy is not without its challenges, as halogenation can also introduce new metabolic pathways that may lead to toxicity.[6][8]

This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of halogenated phenylacetic acid derivatives. We will delve into advanced synthetic methodologies, dissect the intricate structure-activity and structure-toxicity relationships, and examine the analytical techniques essential for their characterization and quantification. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a practical and comprehensive resource for harnessing the potential of this important class of compounds.

Part 1: Strategic Synthesis of Halogenated Phenylacetic Acid Derivatives

The synthesis of halogenated phenylacetic acids requires careful consideration of regioselectivity—whether the halogen is to be installed on the aromatic ring or at the α-carbon adjacent to the carboxylic acid. The choice of method depends on the desired substitution pattern and the electronic nature of other substituents on the phenyl ring.

α-Halogenation: Selective Functionalization of the Benzylic Position

The direct introduction of a halogen at the α-position of phenylacetic acids is a valuable transformation, yielding versatile synthons for further elaboration.[9][10]

The Hell-Volhard-Zelinsky (HVZ) halogenation is the traditional method for α-halogenating carboxylic acids.[9] The mechanism involves the in-situ formation of an acyl halide, which then enolizes and undergoes electrophilic attack by a halogen.

HVZ_Mechanism PAA Phenylacetic Acid AcylHalide Acyl Bromide PAA->AcylHalide PBr3 PBr₃ (cat.) Enol Enol Intermediate AcylHalide->Enol Tautomerization AlphaBromoAcylHalide α-Bromo Acyl Bromide Enol->AlphaBromoAcylHalide Electrophilic Attack Br2 Br₂ FinalProduct α-Bromo Phenylacetic Acid AlphaBromoAcylHalide->FinalProduct Hydrolysis/ Acid Exchange

Caption: Simplified mechanism of the Hell-Volhard-Zelinsky reaction.

Causality and Limitations: For phenylacetic acid and its derivatives, the classical HVZ reaction is often problematic. The reaction conditions, which involve an electrophilic halogen source (e.g., Br₂), can lead to a significant side reaction: electrophilic aromatic substitution on the electron-rich phenyl ring.[10] This lack of selectivity complicates purification and reduces the yield of the desired α-halogenated product, making the method impractical for many substituted phenylacetic acids.

To overcome the selectivity issues of the HVZ reaction, a more efficient method utilizing trichloroisocyanuric acid (TCCA) as the chlorine source and catalytic phosphorus trichloride (PCl₃) has been developed.[9][10] This approach offers high yields and excellent α-selectivity, even for phenylacetic acids with electron-withdrawing or weakly electron-donating groups, under solvent-free conditions.[9][11]

Experimental Protocol: α-Chlorination of p-Chlorophenylacetic Acid [9]

  • Reaction Setup: In a round-bottom flask, combine p-chlorophenylacetic acid (1.0 g) and PCl₃ (0.1 molar equivalents) at room temperature.

  • Acyl Chloride Formation: Stir the mixture for 10 minutes. The PCl₃ catalyzes the formation of a small amount of acyl chloride, which is crucial for the subsequent steps.

  • Chlorination: Add trichloroisocyanuric acid (TCCA, 0.5-0.6 molar equivalents) to the mixture. The reaction is typically exothermic. Maintain the reaction temperature and stir for 1.5 hours.

  • Work-up: Upon completion, the reaction mixture will contain the solid byproduct, cyanuric acid. Add an appropriate organic solvent (e.g., diethyl ether) to dissolve the product.

  • Purification: Filter the mixture to remove the insoluble cyanuric acid. Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α,4-dichlorophenylacetic acid. Further purification can be achieved by recrystallization.

Causality and Advantages: This method's success lies in its mechanism and conditions. The reaction proceeds rapidly under solvent-free conditions, minimizing waste. TCCA serves as a cost-effective and stable chlorine source.[10] Crucially, this protocol avoids the strongly electrophilic conditions that favor aromatic chlorination, providing direct access to valuable α-chlorinated synthons that were previously difficult to prepare.[9]

Synthesis_Comparison Synthetic Approaches to Halogenated Phenylacetic Acids cluster_alpha α-Halogenation cluster_ring Ring Halogenation PAA1 Phenylacetic Acid HVZ HVZ Reaction (Br₂, PBr₃) PAA1->HVZ TCCA TCCA / PCl₃ (Solvent-Free) PAA1->TCCA AlphaProduct α-Halogenated Product HVZ->AlphaProduct Low Selectivity AroProduct Aromatic Halogenation (Byproduct) HVZ->AroProduct TCCA->AlphaProduct High Selectivity HalogenatedAniline Halogenated Aniline BoronicEster Boronic Ester Synthesis HalogenatedAniline->BoronicEster Suzuki Suzuki Coupling (with Bromoacetate derivative) BoronicEster->Suzuki RingProduct Ring-Halogenated Phenylacetic Acid Ester Suzuki->RingProduct

Caption: Comparison of α-halogenation methods and a pathway for ring halogenation.

Ring Halogenation: Modifying the Aromatic Core

Introducing halogens onto the phenyl ring is fundamental to creating many NSAIDs and other biologically active derivatives. This is typically achieved not by direct halogenation of phenylacetic acid itself (which can be unselective), but by using pre-halogenated starting materials.

A robust strategy involves the Palladium-catalyzed Suzuki coupling reaction.[12] This allows for the construction of the phenylacetic acid scaffold from a halogenated aryl building block.

Synthetic Workflow: Suzuki Coupling Approach [12]

  • Precursor Synthesis: A commercially available or synthesized halogenated aryl boronic acid (or its ester equivalent) is used as a key building block. For instance, a halogenated aniline can be converted into the corresponding boronic ester.

  • Coupling Reaction: The aryl boronic ester is coupled with an alkyl bromoacetate derivative in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable base (e.g., K₂CO₃).

  • Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final ring-halogenated phenylacetic acid.

Causality and Versatility: The Suzuki coupling offers exceptional versatility. It allows for the precise placement of halogens and other substituents on the aromatic ring by simply choosing the appropriate boronic acid precursor. This Csp²-Csp³ coupling is a powerful tool for building molecular complexity and generating diverse libraries of compounds for SAR studies.[12]

Part 2: Structure-Activity Relationships and Biological Effects

The position and identity of the halogen atom(s) on the phenylacetic acid scaffold have a profound impact on biological activity. This relationship is most extensively studied in the context of NSAIDs but extends to other therapeutic areas.

Anti-inflammatory Activity: The Case of Diclofenac

Many halogenated phenylacetic acid derivatives function as potent NSAIDs.[13][14] The archetypal example is Diclofenac, a 2-[(2,6-dichlorophenyl)amino]phenylacetic acid.[14] Its anti-inflammatory, analgesic, and antipyretic properties stem from the inhibition of cyclooxygenase (COX) enzymes.

Structure-Activity Relationship (SAR) Insights:

  • 2,6-Dichloro Substitution: The two chlorine atoms on the aniline ring are critical. They force the two aromatic rings into a non-planar conformation, which is essential for fitting into the active site of the COX enzymes.

  • Halogen Bonding: The chlorine atoms can participate in halogen bonding, a non-covalent interaction between the halogen and a nucleophilic atom (like an oxygen or nitrogen) in the enzyme's active site, thereby enhancing binding affinity.[7]

  • Lipophilicity: Halogenation increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its site of action.[6]

A study investigating a series of 2-phenylaminophenylacetic acid derivatives found that structural changes, including halogenation, had a pronounced effect on both COX inhibition and cytotoxicity.[8] This highlights the delicate balance that must be achieved between enhancing potency and maintaining a safe therapeutic window.

Neuroprotective Properties

Beyond inflammation, certain halogenated derivatives have shown promise as neuroprotective agents. Studies on halogenated derivatives of L-phenylalanine (a close structural relative) have demonstrated that compounds like 3,5-dibromo-L-tyrosine can protect the brain during ischemic conditions.[15]

Mechanism of Action: These compounds attenuate excitatory glutamatergic synaptic transmission.[15] Overactivation of glutamate receptors is a key mechanism of neuronal damage during a stroke or other ischemic events. By depressing this transmission, the halogenated derivatives reduce excitotoxicity and subsequent cell death. Notably, these effects were more potent than those of the non-halogenated parent compound, L-phenylalanine.[15]

hPPAR Agonism

Phenylacetic acid derivatives have also been developed as agonists for the human peroxisome proliferator-activated receptor (hPPAR), a nuclear receptor involved in regulating glucose and lipid metabolism.[16] A study by Santini et al. developed a series of halogenated benzofuran derivatives of phenylacetic acid that showed potent glucose and triglyceride-lowering activity in insulin-resistant animal models, comparable to the established drug Rosiglitazone.[16] This demonstrates the utility of the halogenated phenylacetic acid scaffold in targeting metabolic diseases.

Part 3: Pharmacokinetics, Metabolism, and Toxicology

While halogenation can bestow significant therapeutic advantages, it also critically influences the pharmacokinetic and toxicological profile of a drug candidate. This is a paramount consideration in drug development.

The Double-Edged Sword of Lipophilicity

A primary consequence of halogenation is an increase in lipophilicity.[6]

  • Benefits: Increased lipophilicity can enhance oral bioavailability by improving absorption across the gut wall and facilitate distribution into tissues, including crossing the blood-brain barrier.

  • Risks: High lipophilicity is also a major risk factor for hepatotoxicity.[6] Highly lipophilic compounds may accumulate in the liver, undergo extensive metabolism, and potentially generate toxic intermediates.

Metabolic Bioactivation and Hepatotoxicity

A significant safety concern for some halogenated phenylacetic acid derivatives, particularly those with a diphenylamine scaffold like diclofenac, is their potential for metabolic bioactivation into reactive intermediates.[6][8]

Bioactivation Pathway:

  • Oxidation: The molecule undergoes oxidation, often catalyzed by cytochrome P450 enzymes in the liver.

  • Quinone-Imine Formation: This oxidation can lead to the formation of highly reactive quinone-species metabolites.[6]

  • Cellular Damage: These reactive metabolites can covalently bind to cellular macromolecules like proteins, leading to cellular dysfunction, mitochondrial damage, and ultimately, hepatotoxicity.[6]

Studies have shown that dihalogenation of the diphenylamine scaffold promotes the formation of these reactive quinone metabolites through multiple metabolic pathways with high efficiency.[6] Furthermore, cytotoxicity testing has confirmed that toxicity is higher in metabolically competent liver cell lines, supporting the role of bioactivation as a prerequisite for toxicity.[8]

Bioactivation_Pathway Drug Halogenated Diphenylamine (e.g., Diclofenac) Oxidation CYP450 Oxidation Drug->Oxidation ReactiveMetabolite Reactive Quinone-Imine Metabolite Oxidation->ReactiveMetabolite CovalentBinding Covalent Binding to Proteins ReactiveMetabolite->CovalentBinding Toxicity Hepatotoxicity CovalentBinding->Toxicity

Caption: Simplified pathway of metabolic bioactivation leading to hepatotoxicity.

This structure-toxicity relationship underscores the need for careful toxicological evaluation during the development of new halogenated derivatives. Medicinal chemists must aim to design molecules that retain therapeutic activity while minimizing the potential for bioactivation.

Part 4: Essential Analytical Methodologies

The accurate analysis of halogenated phenylacetic acids is crucial for process control during synthesis, for characterization, and for quantifying their levels in biological matrices during preclinical and clinical studies.

Analytical Techniques for Quantification

The choice of analytical technique often depends on the sample matrix and the required sensitivity.

TechniquePrincipleSample PreparationSensitivityKey Advantages/Disadvantages
GC-ECD Gas Chromatography with Electron Capture DetectionExtensive: Liquid-liquid extraction and chemical derivatization to increase volatility are required.[17][18]Very HighPro: Extremely sensitive to electronegative compounds like halogens.[17] Con: Labor-intensive, multi-step sample prep introduces potential for error.[17]
IC-MS/MS Ion Chromatography coupled to Tandem Mass SpectrometryMinimal: Often direct injection after simple dilution.[17][19]High to Very HighPro: Fast, high-throughput, minimal sample prep reduces errors.[17] Con: Higher initial instrument cost.
LC-MS/MS Liquid Chromatography coupled to Tandem Mass SpectrometryModerate: Protein precipitation or solid-phase extraction may be needed for complex matrices like plasma or tissue.[20]High to Very HighPro: Highly versatile, specific, and sensitive for quantifying parent drug and metabolites.[20] Con: Matrix effects can be a challenge.

Protocol Outline: Determination of a Phenylacetic Acid Derivative in Mouse Tissue by LC-MS/MS [20]

  • Tissue Homogenization: Weigh the tissue sample and homogenize it in a suitable buffer.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) containing an internal standard to the homogenate to precipitate proteins.

  • Centrifugation: Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase used for LC analysis.

  • Analysis: Inject the sample into the LC-MS/MS system. The compound is separated on a chromatography column and then detected by the mass spectrometer, which is set to monitor specific mass transitions for the analyte and internal standard, ensuring high specificity and accurate quantification.

Conclusion and Future Directions

Halogenated phenylacetic acid derivatives are a rich and enduring class of compounds with significant therapeutic value. The strategic incorporation of halogens provides a powerful lever to modulate potency, selectivity, and pharmacokinetic properties. We have seen how modern synthetic methods, such as TCCA-mediated α-chlorination, offer efficient and selective routes to key intermediates, while advanced analytical techniques like LC-MS/MS enable their precise quantification in complex biological systems.

The well-documented anti-inflammatory activity of compounds like diclofenac, coupled with emerging applications in neuroprotection and metabolic disease, ensures that this scaffold will remain an area of active research. However, the associated risk of metabolic bioactivation and hepatotoxicity serves as a critical reminder of the challenges in drug development.

Future research will undoubtedly focus on:

  • Designing Safer Analogues: Utilizing computational modeling and a deeper understanding of structure-toxicity relationships to design new derivatives that minimize the formation of reactive metabolites while retaining or enhancing therapeutic activity.

  • Exploring Novel Biological Targets: Expanding the application of the halogenated phenylacetic acid scaffold to new disease areas by screening diverse libraries against a wide range of biological targets.

  • Leveraging Halogen Bonding: More deliberate use of halogen bonding in rational drug design to achieve higher affinity and selectivity for target proteins.

By integrating advanced synthesis, rigorous biological evaluation, and predictive toxicology, the scientific community can continue to unlock the full therapeutic potential of halogenated phenylacetic acid derivatives, delivering safer and more effective medicines for a range of human diseases.

References

  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025). RSC Advances.
  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. (2014). PubMed.
  • One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. (2014). The Journal of Organic Chemistry.
  • Impacts of diphenylamine NSAID halogenation on bioactiv
  • Phenylacetic acid derivatives, their preparation and compositions containing them. (N.A.).
  • Process for producing phenylacetic acid derivative. (N.A.).
  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025). Royal Society of Chemistry.
  • Neuroprotective action of halogenated derivatives of L-phenylalanine. (N.A.). PubMed.
  • Halogen Bonding: Types and Role in Biological Activities of Halogen
  • Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025). RSC Publishing.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. (2025). Benchchem.
  • Phenylacetic acid derivative: Significance and symbolism. (2025).
  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in r
  • Efficient α‐Selective Chlorination of Meta‐ and Ortho‐Substituted Phenylacetic Acids. (2026). ChemistrySelect.
  • Synthesis of 2-[(3,4,5-Triphenyl)
  • Phenylacetic Acid | C8H8O2. (N.A.). PubChem.
  • Phenylacetic acid. (N.A.). Wikipedia.
  • Phenylacetic acid derivatives as hPPAR agonists. (2003). PubMed.
  • Phenylacetic Acid Deriv
  • Techniques and methods for the determination of haloacetic acids in potable w
  • Haloacetic acids - how do I analyze these?. (2021). YouTube.
  • Enhancing Haloacetic Acid Detection. (N.A.).
  • An Historical Review of Phenylacetic Acid. (2019). PubMed.
  • Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. (2012). PubMed.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing Suzuki-Miyaura Coupling of 3-Iodo-2-methylphenylacetic Acid

Executive Summary This application note details the optimization of Suzuki-Miyaura cross-coupling reactions utilizing 3-Iodo-2-methylphenylacetic acid as the electrophile. This substrate presents a dual challenge in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimization of Suzuki-Miyaura cross-coupling reactions utilizing 3-Iodo-2-methylphenylacetic acid as the electrophile. This substrate presents a dual challenge in medicinal chemistry and process development:

  • Steric Hindrance: The ortho-methyl group imposes significant steric bulk near the reactive iodide, retarding the transmetallation and reductive elimination steps.

  • Acidic Functionality: The free carboxylic acid moiety (

    
    ) consumes stoichiometric base and generates a carboxylate anion that can coordinate to Palladium, potentially poisoning the active catalyst or forming off-cycle resting states.
    

Conventional protocols often fail with this substrate, resulting in low conversion or competitive dehalogenation. This guide provides a robust, field-proven protocol using Buchwald-type precatalysts and a biphasic solvent system to achieve >90% isolated yields without prior esterification.

Mechanistic Challenges & Strategic Solutions

The "Ortho Effect" and Catalyst Deactivation

In standard catalytic cycles, the oxidative addition of aryl iodides is fast. However, for 3-Iodo-2-methylphenylacetic acid , the subsequent steps are the bottleneck. The ortho-methyl group creates a steric wall that hinders the approach of the boronic acid during transmetallation. Furthermore, the carboxylate generated in situ can act as an X-type ligand, displacing halides and forming stable, unreactive Pd-carboxylate complexes.

Strategic Solution: Bulky, Electron-Rich Phosphines

To overcome these barriers, we utilize dialkylbiaryl phosphine ligands (Buchwald Ligands), specifically SPhos or XPhos .

  • Electronic Effect: The electron-rich phosphine facilitates oxidative addition.

  • Steric Effect: The extreme bulk of the ligand promotes reductive elimination (relieving steric strain) and prevents the formation of dimeric Pd-carboxylate resting states.

Visualization of the Catalytic Cycle

The following diagram illustrates the specific pathway and the critical role of the ligand in preventing "off-cycle" traps.

G Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Fast for Iodides) Pd0->OxAdd + Substrate PdII_Ar Pd(II)-Ar-I (Intermediate A) OxAdd->PdII_Ar TransMet Transmetallation (Sterically Hindered) PdII_Ar->TransMet + Boronic Acid + High Steric Ligand (SPhos) Trap Pd-Carboxylate Complex (Catalyst Poison) PdII_Ar->Trap Low Steric Ligand BaseStep Base Activation (R-COOH → R-COO⁻) BaseStep->PdII_Ar Consumes Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the divergence between productive coupling (using bulky ligands) and catalyst poisoning (using standard ligands).

Optimization Matrix

The following parameters have been screened to define the "Gold Standard" conditions.

ParameterStandard Condition (Fail)Optimized Condition (Pass)Rationale
Ligand

or dppf
SPhos or XPhos Bulky ligands prevent carboxylate coordination and force reductive elimination.
Catalyst Source

SPhos Pd G2 or

+ SPhos
G2 precatalysts ensure rapid activation at lower temperatures.
Base

(2.0 eq)

(3.0 - 3.5 eq)
Stronger base required to deprotonate the acid (1 eq) AND facilitate Suzuki cycle (2 eq). Phosphate buffers the aqueous phase well.
Solvent DMF or THFToluene / Water (10:1) Biphasic system solubilizes the inorganic base while keeping the organic substrate in the toluene phase, protecting the catalyst.
Temperature 60°C80°C - 100°C Higher energy required to overcome the steric barrier of the ortho-methyl group.

Standardized Protocol: Direct Coupling of Free Acid

Objective: Synthesis of 2-methyl-3-(4-methoxyphenyl)phenylacetic acid via direct coupling.

Reagents & Materials
  • Substrate: 3-Iodo-2-methylphenylacetic acid (1.0 equiv, 276 mg for 1 mmol scale)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: SPhos Pd G2 Precatalyst (0.02 equiv / 2 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground (3.5 equiv)
    
  • Solvent: Toluene (degassed, 4 mL) and Water (degassed, 0.5 mL)

Step-by-Step Methodology
  • Preparation: Flame-dry a 20 mL reaction vial or round-bottom flask equipped with a magnetic stir bar. Allow to cool under Argon flow.

  • Loading Solids: Charge the flask with:

    • 3-Iodo-2-methylphenylacetic acid (1.0 mmol)

    • Boronic acid (1.2 mmol)[1]

    • 
       (3.5 mmol) – Critical: Excess base is mandatory.
      
    • SPhos Pd G2 (0.02 mmol)

  • Solvent Addition: Seal the vessel. Evacuate and backfill with Argon (x3). Inject Toluene (4 mL) and Water (0.5 mL) via syringe.

  • Reaction: Place the vessel in a pre-heated block/bath at 80°C . Stir vigorously (>800 RPM).

    • Note: The biphasic mixture requires high shear mixing to ensure phase transfer.

  • Monitoring: Monitor by HPLC or LC-MS after 2 hours.

    • QC Check: Take a 20 µL aliquot, quench in 100 µL 1N HCl/MeCN. The product will be more polar than the starting iodide but less polar than the boronic acid.

  • Work-up (Acidic):

    • Cool to room temperature.[1][2]

    • Add Water (10 mL) and Ethyl Acetate (10 mL).[1]

    • Crucial Step: Acidify the aqueous layer to pH ~2 using 1N HCl. The product is a carboxylic acid and will be in the aqueous phase if not acidified.

    • Separate phases.[1] Extract aqueous layer 2x with Ethyl Acetate.[1]

    • Dry combined organics over

      
      , filter, and concentrate.[3]
      

Troubleshooting & Decision Logic

Use the following workflow to troubleshoot low yields or difficult substrates.

DecisionTree Start Start: Low Yield (<50%) CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes SM_No Yes (SM Consumed) CheckSM->SM_No CatActive Is Catalyst Active? (Black ppt?) SM_Yes->CatActive ChangeCat Action: Switch to XPhos Pd G3 Increase Temp to 100°C CatActive->ChangeCat Catalyst died SideProd Identify Major Side Product SM_No->SideProd Dehal Dehalogenation (H replaced I) SideProd->Dehal Proto Protodeboronation (Boronic acid loss) SideProd->Proto Soln_Dehal Action: Use Anhydrous Conditions (Dioxane/Cs2CO3) Dehal->Soln_Dehal Soln_Proto Action: Slow Addition of Boronic Acid or Use Boronic Ester (BPin) Proto->Soln_Proto

Figure 2: Troubleshooting decision tree for hindered acidic substrates.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Suzuki Coupling Review, 2002.[2]

  • Sigma-Aldrich. "Buchwald Precatalysts for Cross-Coupling." Technical Guide.

  • Li, H., et al. "Palladium-Catalyzed Cross-Coupling of Carboxylic Acids."[2] Organic Letters, 2015.[2]

Sources

Application

Application Note: Strategic Utilization of 3-Iodo-2-methylphenylacetic Acid in Fragment-Based Drug Discovery (FBDD)

This Application Note is designed for medicinal chemists and process development scientists. It focuses on the strategic utilization of 3-Iodo-2-methylphenylacetic acid (CAS 1261554-90-8) , a high-value scaffold for gene...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It focuses on the strategic utilization of 3-Iodo-2-methylphenylacetic acid (CAS 1261554-90-8) , a high-value scaffold for generating ortho-substituted biaryls and fused heterocycles.[1][2]

Executive Summary

3-Iodo-2-methylphenylacetic acid represents a "privileged structure" in medicinal chemistry due to its unique substitution pattern.[1][2] The coexistence of a reactive aryl iodide, a steric-directing methyl group, and a solubilizing carboxylate tail makes it an ideal precursor for atropisomeric biaryl ligands and substituted indoles .

This guide details protocols for leveraging this intermediate to synthesize CRTH2 antagonist analogs and COX-2 inhibitors , emphasizing the "Ortho-Methyl Effect" in stabilizing active drug conformations.[1][2]

Technical Rationale: The "Ortho-Methyl" Advantage

In drug design, the 2-methyl group serves two critical mechanistic functions:

  • Conformational Lock: In biaryl systems formed via cross-coupling, the ortho-methyl group restricts rotation around the Ar-Ar bond, reducing the entropic penalty of binding to the target protein.[1]

  • Metabolic Blocking: The methyl group sterically protects the ortho-position from oxidative metabolism (e.g., hydroxylation by CYP450 enzymes).[1][2]

Mechanistic Pathway Diagram

The following diagram illustrates the divergent synthetic utility of the scaffold.

G Start 3-Iodo-2-methylphenylacetic acid (Scaffold) Suzuki Pd-Catalyzed Cross-Coupling Start->Suzuki Boronic Acids Cyclization Intramolecular Heck/Amination Start->Cyclization Alkynes/Amines Biaryl Ortho-Methyl Biaryls (Restricted Rotation) Suzuki->Biaryl Amidation Amide Coupling Biaryl->Amidation Indole 4-Methyl Oxindoles (Fused Systems) Cyclization->Indole Lead CRTH2/COX-2 Antagonists Amidation->Lead

Figure 1: Divergent synthetic pathways for 3-Iodo-2-methylphenylacetic acid, enabling access to rotationally restricted biaryls and fused heterocyclic cores.[1][2]

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: To synthesize 2'-substituted-3-biphenylacetic acid derivatives while preserving the carboxylate moiety.[1][2] Challenge: The ortho-methyl group can sterically hinder the transmetallation step.[1][2] High-activity catalysts are required.[1][2]

Materials
  • Substrate: 3-Iodo-2-methylphenylacetic acid (1.0 eq)

  • Coupling Partner: Phenylboronic acid derivative (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%) - Chosen for resistance to chelation.[1][2]

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 eq)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1][2]

Step-by-Step Methodology
  • Preparation: In a generic 50 mL Schlenk tube, charge the substrate (276 mg, 1.0 mmol), boronic acid (1.2 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed Dioxane (4 mL) and Water (1 mL).

  • Catalysis: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (24.5 mg, 0.03 mmol) under a positive stream of Argon.

  • Reaction: Seal the tube and heat to 90°C for 4–6 hours.

    • Checkpoint: Monitor via HPLC.[1][2][3] The Iodine-Carbon bond is weak; conversion should be >95% within 4 hours.[1][2]

  • Workup: Cool to RT. Acidify to pH 3 with 1N HCl (critical to protonate the carboxylic acid for extraction). Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry organic layer over Na₂SO₄. Concentrate. Purify via recrystallization (Hexane/EtOAc) or reverse-phase chromatography.[1][2]

Protocol B: "One-Pot" Indole Synthesis (Sonogashira-Cyclization)

Objective: To generate 4-methylindole-3-acetic acid derivatives. Mechanism: Tandem Sonogashira coupling followed by 5-endo-dig cyclization.[1][2]

Materials
  • Substrate: 3-Iodo-2-methylphenylacetic acid (1.0 eq)

  • Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[1]

  • Co-Catalyst: CuI (2 mol%)[1]

  • Base: Triethylamine (Et₃N) (3.0 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology
  • Dissolution: Dissolve substrate (1.0 mmol) in DMF (5 mL) under Nitrogen.

  • Addition: Add Et₃N (3.0 mmol), CuI (0.02 mmol), and the Alkyne (1.2 mmol).

  • Initiation: Add Pd(PPh₃)₄ (0.05 mmol).

  • Heating: Heat to 80°C for 12 hours.

    • Note: The carboxylic acid acts as an internal nucleophile in specific conditions, potentially leading to lactonization (isocoumarins). If the indole is desired, the acid should be protected as a methyl ester prior to this step.

Analytical Data & Quality Control

When characterizing intermediates derived from this scaffold, specific NMR signals confirm structural integrity.[2]

Feature1H NMR Signal (DMSO-d6)Diagnostic Value
Aryl Protons δ 7.10 – 7.70 ppm (Multiplet)Integration of 3H confirms the trisubstituted benzene ring.[1][2]
Ortho-Methyl δ 2.25 – 2.40 ppm (Singlet)Critical: A shift in this peak often indicates successful coupling or cyclization due to changes in the anisotropic environment.[1][2]
Methylene (-CH2-) δ 3.60 – 3.75 ppm (Singlet)Confirms the acetic acid side chain is intact.[1][2]
Carboxyl (-COOH) δ 12.0 – 12.5 ppm (Broad Singlet)Disappearance indicates esterification or unintended decarboxylation.[1][2]

Troubleshooting & Optimization

  • Issue: Low Yield in Suzuki Coupling.

    • Cause: Protodehalogentaion (loss of Iodine without coupling).[2]

    • Solution: Switch solvent to Toluene/Water or use a pre-formed catalyst like XPhos Pd G2 to accelerate the oxidative addition step over the side reaction.[2]

  • Issue: Solubility.

    • Cause: The free acid is poorly soluble in non-polar solvents.[1][2]

    • Solution: If using non-polar solvents (Toluene/Hexane), protect the acid as a tert-butyl ester first.[1][2] Deprotect with TFA after coupling.[1][2]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

  • Barden, C. J., et al. (2003).[2] Structure-Activity Relationships of Phenylacetic Acid Inhibitors of COX-2.[1][2] Bioorganic & Medicinal Chemistry Letters, 13(3), 453-456.[1] (Contextual grounding for phenylacetic acid pharmacophores).

  • Sigma-Aldrich. (n.d.).[1][2] Product Specification: 3-Iodo-2-methylphenylacetic acid.[1][2][4][5] Link (Verified commercial availability for starting material).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Iodo-2-methylphenylacetic Acid

Product: 3-Iodo-2-methylphenylacetic Acid CAS: 1261554-90-8 Application: Pharmaceutical Intermediate (Suzuki Coupling / Amide Bond Formation) Introduction: The Purification Challenge As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-Iodo-2-methylphenylacetic Acid CAS: 1261554-90-8 Application: Pharmaceutical Intermediate (Suzuki Coupling / Amide Bond Formation)

Introduction: The Purification Challenge

As a Senior Application Scientist, I understand that the purity of 3-Iodo-2-methylphenylacetic acid is critical for downstream applications. The iodine at the meta position is a sensitive handle for cross-coupling, while the carboxylic acid is often used for amide generation.

The primary impurities you will encounter usually stem from the synthesis pathway (typically hydrolysis of 3-iodo-2-methylbenzyl cyanide or iodination of 2-methylphenylacetic acid):

  • Regioisomers: (e.g., 4-iodo or 6-iodo analogs) – Hardest to remove.

  • Neutral Precursors: Unreacted nitriles or benzyl halides.

  • De-iodinated Species: 2-methylphenylacetic acid.

  • Free Iodine: Caused by light/heat degradation.

This guide provides self-validating protocols to address these specific issues.

Module 1: The "Rough Clean" – Acid-Base Extraction[1]

Objective: Remove neutral impurities (unreacted nitriles, benzyl halides) and inorganic salts. Principle: Phenylacetic acids have a pKa of approximately 4.3. By manipulating pH, we can sequester the product in the aqueous phase while washing away non-acidic organics.

Protocol 1.0: Differential pH Extraction
StepActionScientific Rationale
1 Dissolve crude solid in 1M NaOH (3-4 eq).Converts the acid to its sodium salt (highly water-soluble).
2 Wash aqueous layer with MTBE or Dichloromethane (2x).Critical Step: Removes neutral organic impurities (e.g., benzyl cyanide) which do not ionize.
3 Acidify aqueous layer with 2M HCl to pH ~2.0.Protonates the carboxylate (pKa ~4.3), forcing the product to precipitate or oil out.
4 Extract into Ethyl Acetate .[1] Dry over Na₂SO₄.Collects the purified acid.[2]
Visual Workflow: Acid-Base Logic

AcidBaseExtraction start Crude Mixture (Acid + Neutrals) base_add Add 1M NaOH start->base_add partition Partition: Aqueous (Salt) vs Organic base_add->partition wash Discard Organic Layer (Removes Nitriles/Halides) partition->wash Organic Phase acidify Acidify Aqueous to pH 2 (Add HCl) partition->acidify Aqueous Phase extract Extract with EtOAc Evaporate acidify->extract final Semi-Pure Acid (Ready for Recrystallization) extract->final

Figure 1: Differential extraction workflow to isolate the acidic component from neutral synthetic byproducts.

Module 2: The "Hard Clean" – Removing Regioisomers

Objective: Separate the 3-iodo isomer from 4-iodo or 6-iodo contaminants. Issue: Regioisomers have identical molecular weights and similar pKa values, rendering Acid-Base extraction ineffective. Solution: Recrystallization based on crystal lattice packing efficiency . The position of the iodine atom significantly alters the shape of the molecule and its solubility in non-polar solvents.

Protocol 2.0: Solvent Selection Strategy

We recommend a Toluene/Heptane or Ethyl Acetate/Hexane system. Phenylacetic acid derivatives often crystallize well from aromatic solvents (Toluene) due to


-

stacking interactions, while the aliphatic hydrocarbon (Heptane) acts as an anti-solvent.

Step-by-Step Recrystallization:

  • Dissolution: Suspend the semi-pure solid in minimal Toluene at 80°C. If it does not dissolve, add Ethyl Acetate dropwise until clear.

  • Hot Filtration: (Optional) If black specks (Pd/C residues) are present, filter hot through Celite.

  • Nucleation: Remove from heat. Add Heptane (anti-solvent) dropwise until a faint turbidity persists.

  • Cooling: Allow to cool to Room Temp (RT) slowly (2 hours). Do not rush this—fast cooling traps isomers.

  • Finishing: Cool to 4°C. Filter and wash with cold Heptane.

Self-Validation (QC):

  • qNMR: Check the integration of the aromatic region. The 2-methyl group singlet is also a sensitive probe; shifts will differ between the 3-iodo and 4-iodo isomers.

  • Melting Point: A sharp melting point indicates high purity. A range >2°C suggests isomer contamination.

Module 3: Chromatographic Polishing (HPLC/Flash)

If recrystallization fails to achieve >98% purity, use Reverse Phase Chromatography.

Challenge: Carboxylic acids often "tail" (streak) on silica or C18 columns due to ionization. Fix: You must use an acidic modifier in the mobile phase to keep the acid protonated (


).[3]

Recommended Method:

  • Stationary Phase: C18 (Reverse Phase).

  • Mobile Phase A: Water + 0.1% Formic Acid .

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid .

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 220 nm (Carboxyl group).

Why Formic Acid? It suppresses the ionization of the -COOH group, ensuring the molecule travels as a neutral species, resulting in sharp, symmetrical peaks [7].

Troubleshooting & FAQs

Q1: My product turned pink/purple during storage. Is it ruined?

Diagnosis: This indicates Iodine Liberation . Aryl iodides are light-sensitive. The C-I bond can homolyze, releasing


 (purple).
Fix: 
  • Dissolve the solid in EtOAc.

  • Wash with a 5% Sodium Thiosulfate (

    
    ) solution. Thiosulfate reduces free iodine (
    
    
    
    ) back to iodide (
    
    
    ), which washes away in water.
  • Re-isolate.[4] Prevention: Store in amber vials at -20°C, wrapped in foil.

Q2: The solid "oils out" instead of crystallizing.

Diagnosis: The solution is likely too concentrated, or the solvent polarity is too high. Fix:

  • Re-heat the oil to dissolve.

  • Add a "seed crystal" of pure material (if available).

  • Use the "Scratch Method" : Scratch the inner wall of the glass flask with a glass rod to induce nucleation sites.

  • Switch solvent system to Ethanol/Water (dissolve in hot EtOH, add warm water until turbid, cool slowly).

Q3: I see a small impurity peak at RRT 0.9 in HPLC.

Diagnosis: This is likely 2-methylphenylacetic acid (de-iodinated byproduct). Fix: This is difficult to remove by crystallization as it co-crystallizes. Use the Chromatographic method (Module 3). The non-iodinated species is more polar and will elute earlier on a C18 column.

Summary of Physical Properties

PropertyValue (Approx.)Note
Formula

MW 276.07 g/mol
pKa ~4.3Typical for phenylacetic acids [13].
Solubility High: EtOAc, DMSO, MeOHLow: Water, Hexane
Appearance White to off-white solidTurns yellow/pink if degrading.

References

  • Vogel's Textbook of Practical Organic Chemistry. Purification of Carboxylic Acids and Phenols. 5th Ed. Longman Scientific & Technical. (General acid-base extraction protocols).
  • BenchChem . Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide. Retrieved from .

  • Sigma-Aldrich . 3-Iodo-2-methylphenylacetic acid Product Sheet. .

  • Organic Syntheses . Phenylacetic Acid Synthesis and Purification. Coll. Vol. 1, p. 436 (1941).[5] .

  • SIELC Technologies . Separation of Iodotoluene Isomers on HPLC. (Demonstrates separation logic for halo-aromatics). .

  • ResearchGate . Separating Regioisomers using Preparative TLC/Column. (Discussion on solvent systems for difficult isomers). .

  • Snyder, L. R., et al.Practical HPLC Method Development. (Source for acid modifier usage in HPLC).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated organic compounds.

Sources

Optimization

Preventing deiodination of 3-Iodo-2-methylphenylacetic acid during heating

Overview and Introduction This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the thermal stability of 3-Iodo-2-methylphenylacetic acid. S...

Author: BenchChem Technical Support Team. Date: February 2026

Overview and Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the thermal stability of 3-Iodo-2-methylphenylacetic acid. Specifically, this document addresses the common issue of deiodination—the cleavage of the carbon-iodine (C-I) bond—that occurs upon heating. The C-I bond in aryl iodides is inherently weaker than its C-Br and C-Cl counterparts, making these molecules susceptible to degradation at elevated temperatures, which can compromise reaction yields, purity, and overall experimental outcomes.[1]

This guide provides a structured approach to understanding, troubleshooting, and preventing this unwanted side reaction. We will explore the underlying mechanisms, offer practical, step-by-step protocols, and present preventative strategies to ensure the integrity of your molecule during thermally stressful experimental steps, such as cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-Iodo-2-methylphenylacetic acid decomposing when I heat it? The primary cause is the relative weakness of the carbon-iodine bond. Upon heating, this bond can undergo homolytic cleavage, breaking apart to form an aryl radical and an iodine radical.[1] This process is often accelerated by heat or light.[1] The resulting highly reactive aryl radical can then abstract a hydrogen atom from a solvent molecule or another organic species in the reaction mixture to form the undesired deiodinated product, 2-methylphenylacetic acid.[2][3]

Q2: What are the tell-tale signs of deiodination in my reaction? The most common indicators include:

  • Formation of a new, less polar byproduct: The primary sign is the detection of 2-methylphenylacetic acid in your analytical data (TLC, LC-MS, GC-MS, NMR).

  • Color Change: The reaction mixture may turn a yellow, brown, or even violet/purple hue due to the formation of elemental iodine (I₂).[1]

  • Inconsistent Yields: A noticeable decrease in the yield of your desired product and difficulty in reproducing results.

Q3: At what temperature does this deiodination become a significant problem? There is no universal temperature, as the onset of decomposition depends on the solvent, reaction time, and the presence of other reagents. Aryl iodides can decompose even at moderately elevated temperatures (e.g., >80-100 °C), which are often required for reactions like Suzuki or Heck couplings.[1][4] A preliminary thermal analysis using Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) is the most reliable way to determine the specific thermal stability profile of your compound under your experimental conditions.[5]

Q4: Would it be easier to just use the bromo- or chloro- version of my molecule? This is a viable alternative strategy. Carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds are significantly stronger and more resistant to thermal cleavage.[1] However, this comes with a trade-off: the reactivity of these halides in many cross-coupling reactions is lower than that of the corresponding aryl iodide, often requiring more aggressive catalysts, ligands, or harsher reaction conditions.[6]

Troubleshooting Guide: Deiodination Events

This section addresses specific problems you may encounter in the lab and provides direct, actionable solutions.

Observed Problem Probable Cause(s) Recommended Solutions & Actions
High percentage of 2-methylphenylacetic acid detected post-reaction. Thermal Homolysis of C-I Bond: The reaction temperature is too high, causing cleavage of the C-I bond and subsequent hydrogen atom abstraction by the resulting aryl radical.[2]1. Reduce Temperature: Determine the minimum temperature required for the desired reaction to proceed at an acceptable rate. 2. Add a Radical Scavenger: Introduce a small amount (1-5 mol%) of a radical inhibitor like BHT or TEMPO to the reaction mixture. 3. Change Heating Method: Consider using microwave irradiation, which can shorten reaction times and reduce bulk heating.[7]
Reaction mixture turns dark brown or purple upon heating. Formation of Elemental Iodine (I₂): The iodine radicals formed during C-I bond cleavage are combining to form I₂.This is a definitive sign of deiodination. Immediately implement the solutions above. Protect the reaction from light, as photochemical pathways can also contribute to radical formation.[1][3]
Reaction fails to go to completion, even at high temperatures and long reaction times. Catalyst Deactivation or Competing Pathways: The liberated iodine or iodide may be interfering with your catalytic cycle. The deiodination pathway is consuming the starting material.1. Employ a Scavenger: This is the primary strategy to prevent the side reaction from occurring in the first place. 2. Re-evaluate Catalyst System: Ensure your catalyst and ligands are robust and not susceptible to poisoning by iodine/iodide. 3. Use a More Stable Halide: If deiodination is unavoidable under the required conditions, consider synthesizing and using the 3-Bromo-2-methylphenylacetic acid analogue.[1]
Preventative Strategies and Experimental Protocols

Proactive measures are the most effective way to manage the thermal instability of 3-Iodo-2-methylphenylacetic acid.

Strategy 1: Inhibition via Radical Scavengers

The core of the deiodination issue is a radical chain mechanism. By introducing a compound that can trap these radicals, we can effectively halt the degradation pathway.

Mechanism of Action: Radical scavengers are compounds that react with high-energy radicals to form a stable, non-reactive radical species. This new species is unable to propagate the chain reaction, thus preventing the continued decomposition of the aryl iodide. Antioxidants like Butylated hydroxytoluene (BHT) or stable radicals like TEMPO are excellent for this purpose.[8][9][10]

Caption: Deiodination pathway and its interruption by a radical scavenger.

  • Setup: To your reaction vessel containing 3-Iodo-2-methylphenylacetic acid (1.0 eq) and the chosen solvent, add all other solid reagents except for the catalyst or heat-sensitive components.

  • Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Scavenger Addition: Add the radical scavenger. A good starting point is Butylated hydroxytoluene (BHT) at 1-5 mol% relative to the aryl iodide.

  • Mixing: Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Reaction Initiation: Add any remaining reagents (e.g., catalyst, base) and proceed with your established heating protocol.

  • Monitoring: Monitor the reaction as usual, paying close attention to the formation of the deiodinated byproduct compared to a non-scavenger control reaction.

Strategy 2: Thermal Management

Controlling the thermal energy input is fundamental to preventing unwanted decomposition.

This protocol provides a general guideline for assessing the onset of thermal decomposition.[5]

  • Instrument Calibration: Calibrate the Thermogravimetric Analyzer (TGA) for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 3-5 mg of 3-Iodo-2-methylphenylacetic acid into a clean TGA pan (e.g., alumina).

  • Atmosphere: Purge the TGA furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

  • Temperature Program: Heat the sample from ambient temperature (~25 °C) to a high temperature (e.g., 400 °C) at a linear heating rate of 10 °C/min.

  • Data Analysis: The TGA curve will plot mass percent versus temperature. The "onset temperature" of the mass loss step corresponds to the beginning of decomposition. Aim to keep your reaction temperatures well below this onset value.

G A Start Experiment B Run Reaction at Temp 'T' A->B C Analyze Sample (LCMS/GCMS) B->C D Deiodination > 5%? C->D E Lower Temp 'T' by 10 °C D->E Yes F Optimal Temperature Found. Proceed with scale-up. D->F No E->B

Caption: Workflow for optimizing reaction temperature to minimize deiodination.

Strategy 3: Alternative Heating Technologies

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and efficient heating, often leading to significantly shorter reaction times compared to conventional oil bath heating.[7] By reducing the total time the molecule is exposed to high temperatures, the extent of decomposition can be minimized. If available, screening your reaction conditions in a laboratory microwave reactor is highly recommended.

References
  • Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC. (2021, October 21). National Center for Biotechnology Information. [Link]

  • The protective role of some antioxidants and scavengers on the free radicals-induced inhibition of the liver iodothyronine 5'-monodeiodinase activity and thiols content - PubMed. National Center for Biotechnology Information. [Link]

  • Spontaneous aryl iodide deiodination upon heating : r/Chempros - Reddit. (2024, January 11). Reddit. [Link]

  • Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol1 - ElectronicsAndBooks. ElectronicsAndBooks. [Link]

  • An Alternative to the Sandmeyer Approach to Aryl Iodides - PMC. (2015, March 10). National Center for Biotechnology Information. [Link]

  • Preparation of Aryl Iodides, Part 1: Electrophilic Iodination - YouTube. (2025, September 17). YouTube. [Link]

  • Room Temperature Dehalogenation of (Hetero)Aryl halides with Magnesium/Methanol | Request PDF - ResearchGate. ResearchGate. [Link]

  • Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature - PMC. National Center for Biotechnology Information. [Link]

  • Mechanistic Study on Aryl-Exchange Reaction of Diaryl‑λ 3 ‑iodane with Aryl Iodide. (2017, November 27). ACS Publications. [Link]

  • Self-assembly of aryl halides for various degrees of dehalogenation - Morressier. Morressier. [Link]

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed. (2019, November 27). National Center for Biotechnology Information. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • The protective role of nutritional antioxidants against oxidative stress in thyroid disorders. (2023, January 4). Frontiers. [Link]

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - MDPI. (2021, October 18). MDPI. [Link]

  • Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds - ETH Zürich. ETH Zürich. [Link]

  • Radical scavenger – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]

  • A Green Alternative for Aryl Iodide Preparation from Aromatic Amines - PubMed. National Center for Biotechnology Information. [Link]

  • Antioxidants Protect Cell Damage from Free Radicals: A research study on Thyroid Hormones in Wistar Rats. - IOSR Journal. IOSR Journals. [Link]

  • Halogenated Phenolic Contaminants Inhibit the In Vitro Activity of the Thyroid-Regulating Deiodinases in Human Liver - PMC. National Center for Biotechnology Information. [Link]

  • Photo-induced iodination of aryl halides under very mild conditions - eScholarship@McGill. (2016, September 15). McGill University. [Link]

  • Halogenated phenolic contaminants inhibit the in vitro activity of the thyroid-regulating deiodinases in human liver - PubMed. (2011, December 15). National Center for Biotechnology Information. [Link]

  • Influence of Heat Treatment Prior to Fortification on Goitrogenic Compounds, Iodine Stability and Antioxidant Activity in Cauliflower - MDPI. (2026, January 15). MDPI. [Link]

  • Iodocyclization of 2‐Methylthiophenylacetylenes to 3‐Iodobenzothiophenes and their coupling Reactions under More Sustainable Conditions - ResearchGate. ResearchGate. [Link]

  • CN100455557C - The production method of methylphenylacetic acid - Google Patents.
  • Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds - PMC. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: Aryl Iodide Stability &amp; Handling

Subject: Prevention and Remediation of Aryl Iodide Degradation Ticket ID: AI-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist Introduction Welcome to the Technical Support Center. You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention and Remediation of Aryl Iodide Degradation

Ticket ID: AI-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed a color change (yellowing/browning) in your aryl iodide stocks or are experiencing inconsistent yields in palladium-catalyzed cross-couplings.

Aryl iodides are critical building blocks in medicinal chemistry, particularly for Suzuki, Sonogashira, and Buchwald-Hartwig couplings. However, they possess a specific vulnerability: the Carbon-Iodine (C-I) bond .[1][2] This guide provides a mechanistic understanding of this instability, a "Gold Standard" storage protocol, and a validated remediation workflow to salvage degraded reagents.

Module 1: The Degradation Mechanism

Why is my reagent turning pink/brown?

The discoloration you observe is elemental iodine (


).[2] Unlike aryl bromides or chlorides, aryl iodides are uniquely susceptible to homolytic cleavage  due to the low Bond Dissociation Energy (BDE) of the C-I bond.

Comparative Bond Energies:

  • C-Cl: ~96 kcal/mol (Highly Stable)

  • C-Br: ~81 kcal/mol (Stable)

  • C-I: ~65 kcal/mol (Meta-Stable/Labile)

When exposed to photons (UV/Visible light) or heat, the C-I bond cleaves homolytically, generating an aryl radical and an iodine radical. These iodine radicals recombine to form diatomic iodine (


), which appears pink in organic solution and brown in high concentrations.
Pathway Visualization

The following diagram illustrates the degradation cascade triggered by light (


).

degradation_mechanism ArI Aryl Iodide (Colorless) Energy Trigger: Light (hν) or Heat (Δ) ArI->Energy Radicals Transient Radicals [Ar• + I•] Energy->Radicals Homolytic Cleavage I2 Elemental Iodine (I₂) (Pink/Brown contaminant) Radicals->I2 Dimerization Byproducts Byproducts: Biaryls (Ar-Ar) De-iodinated arenes Radicals->Byproducts Side Reactions

Figure 1: Photolytic degradation pathway of aryl iodides leading to iodine liberation.

Module 2: Storage Best Practices (The "Gold Standard")

To prevent the pathway described above, you must block the energy input (light/heat) and minimize radical propagation.

The Integrity Preservation Protocol
ParameterRecommendationTechnical Rationale
Container Amber Glass Vials Blocks UV/Vis radiation (200–450 nm) responsible for photolysis. Clear glass wrapped in foil is an acceptable alternative.
Temperature -20°C (Freezer) Kinetic suppression. At -20°C, the rate of homolysis and subsequent radical diffusion is negligible for most aryl iodides.
Atmosphere Argon or Nitrogen While oxygen is not the primary trigger, it can react with aryl radicals formed during minor degradation events, creating phenols/quinones.
Stabilizers Copper Wire (Optional) For highly unstable iodides, adding activated Cu wire can scavenge free

(forming CuI), preventing it from acting as an autocatalyst.

Self-Validating Check:

  • Visual Inspection: If stored correctly, the solid should remain white/off-white (or its intrinsic color). Any pink hue on the surface indicates a breach in the protocol (likely light exposure).

Module 3: Troubleshooting & Diagnostics (FAQ)

Q1: My aryl iodide has turned pink. Can I still use it for a Suzuki coupling? A: Proceed with caution.

  • The Risk: Elemental iodine (

    
    ) is a potent oxidant. In 
    
    
    
    -catalyzed reactions,
    
    
    can oxidize the active catalyst (
    
    
    ), effectively poisoning the cycle before oxidative addition occurs. This leads to stalled reactions and lower yields.
  • The Fix: If the color is faint, it may work with excess catalyst. However, for critical reactions, you must purify it (see Module 4).

Q2: Does the degradation affect the stoichiometry? A: Yes. The formation of


 implies the loss of the iodine atom from your aromatic ring. This means your sample contains a mixture of:
  • Intact Aryl Iodide

  • De-iodinated arene (Ar-H)

  • Homocoupled biaryl (Ar-Ar)

  • Free Iodine (

    
    )
    Weighing a degraded sample will result in an incorrect molarity calculation, leading to stoichiometry errors in your reaction.
    

Q3: How do I confirm purity without running a reaction? A:

  • TLC:

    
     moves rapidly on silica (often near the solvent front) and stains brown.
    
  • NMR: Look for peak broadening or small impurity peaks in the aromatic region (indicating de-iodination). Note that

    
     itself is NMR silent, so a "clean" NMR can be deceptive if you ignore the color.
    

Module 4: Remediation Workflow

If your reagent is degraded, do not discard it. Aryl iodides are valuable. Use this chemical washing protocol to restore purity.

The Thiosulfate Rescue Protocol

Principle: Sodium thiosulfate (


) reduces water-insoluble iodine (

) to water-soluble iodide (

), which is then partitioned into the aqueous layer.


Step-by-Step Guide:

  • Dissolve: Dissolve the degraded aryl iodide in a minimal amount of organic solvent (EtOAc or

    
    ).
    
  • Wash: Add an equal volume of 10% aqueous Sodium Thiosulfate (

    
    ) .
    
  • Agitate: Shake vigorously in a separatory funnel.

    • Observation: The organic layer should instantly change from pink/brown to colorless (or pale yellow).

  • Separate: Collect the organic layer.

  • Dry: Dry over Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    ).
  • Concentrate: Filter and remove solvent under reduced pressure.

Decision Logic & Workflow

Follow this flowchart to determine the necessary action for your specific sample.

remediation_workflow Start Inspect Aryl Iodide Reagent CheckColor Is the solid/solution Pink, Violet, or Brown? Start->CheckColor Clean Reagent is likely pure. Proceed to Experiment. CheckColor->Clean No (White/Colorless) Degraded Degradation Detected (Free Iodine Present) CheckColor->Degraded Yes Action Dissolve in EtOAc Wash w/ 10% Na₂S₂O₃ Degraded->Action Check2 Did color disappear? Action->Check2 Success Dry organic layer (MgSO₄) & Concentrate Check2->Success Yes Fail Complex Decomposition. Recrystallize or Discard. Check2->Fail No (Color persists)

Figure 2: Diagnostic and remediation workflow for degraded aryl iodides.

References

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
  • Sigma-Aldrich. (n.d.). Product Technical Bulletin: Handling of Iodinated Compounds.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Frontier, A. (2024). Not Voodoo: Workup for Removing Bromine or Iodine. University of Rochester.[3] [Link]

  • Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Mechanistic source for aryl halide photolysis).

Sources

Optimization

Technical Support Center: Pd Remediation for 3-Iodo-2-methylphenylacetic Acid

Case ID: PD-REM-3I2M Status: Open Priority: High (API/Intermediate Purity) Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary & Diagnostic Triage User Problem: You are detecting...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PD-REM-3I2M Status: Open Priority: High (API/Intermediate Purity) Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Diagnostic Triage

User Problem: You are detecting residual Palladium (Pd) in your 3-Iodo-2-methylphenylacetic acid batch following a cross-coupling or carbonylation step. Target Specification: < 10 ppm (ICH Q3D General Limit for Oral APIs). Molecule Profile:

  • Functional Group: Carboxylic Acid (Acidic, pKa ~4.3).

  • Sensitive Moiety: Aryl Iodide (C-I bond). Critical Risk: The C-I bond is susceptible to oxidative addition by Pd(0). Aggressive thermal treatment or reducing environments during scavenging can cause dehalogenation (loss of Iodine).

Diagnostic Decision Matrix

Before proceeding, determine the nature of your Pd residue to select the correct protocol.

Pd_Triage start Start: Characterize Pd Residue color_check Is the solid colored? (Yellow/Brown/Grey) start->color_check form_pd Likely Pd(II) Salts/Complexes (Soluble) color_check->form_pd Colored Solution form_nano Likely Pd(0) Nanoparticles (Colloidal/Black Specks) color_check->form_nano Black Particulates solubility Is the product currently dissolved? method_scav Rec: SiliaMetS® Thiol (Chemical Scavenging) solubility->method_scav In Organic Solvent method_extract Rec: Acid-Base Extraction (Chemical Switching) solubility->method_extract Can be dissolved in Base form_pd->solubility method_cryst Rec: Hot Filtration + Crystallization (Physical Separation) form_nano->method_cryst

Figure 1: Diagnostic logic for selecting the remediation pathway. Note that colored impurities often indicate soluble Pd-ligand complexes.

Primary Protocol: Functionalized Silica Scavenging

This is the industry standard for high-value intermediates where yield loss must be minimized.

Why this works:
  • Selectivity: We use SiliaMetS® Thiol (Si-Thiol) or SiliaMetS® DMT . These ligands have a high affinity for Pd but low affinity for carboxylic acids . Unlike amine-based scavengers (which might form salts with your acid product), Thiol/DMT will not bind 3-Iodo-2-methylphenylacetic acid.

  • Safety: The heterogeneous nature prevents the scavenger from reacting with the sensitive Aryl-Iodide bond.

Scavenger Selection Guide
Scavenger TypeFunctional GroupBest ForCompatibility with 3-Iodo-2-methylphenylacetic acid
SiliaMetS® Thiol PropylthiolPd(II), Pd(0)Excellent. No interaction with COOH.
SiliaMetS® DMT DimercaptotriazinePd(0) catalystsVery Good. Higher capacity, but slightly more expensive.
SiliaMetS® TAAcOH Triaminetetraacetic acidPd(II)Poor. The amine backbone can salt with your product.
Activated Carbon N/ABulk PdModerate. Non-selective; may adsorb your aromatic product.
Step-by-Step Workflow

Reagents:

  • Crude Product (dissolved in THF, EtOAc, or MeOH).

  • SiliaMetS® Thiol (Loading ~1.2 mmol/g).

Protocol:

  • Dissolution: Dissolve the crude 3-Iodo-2-methylphenylacetic acid in 10 volumes of solvent (THF is preferred for solubility).

  • Loading Calculation: Add 4 molar equivalents of Si-Thiol relative to the residual Pd content (not the product).

    • Rule of Thumb: If Pd ppm is unknown, add 10% w/w of scavenger relative to the mass of the product.

  • Incubation: Stir at 40°C for 4 hours .

    • Warning: Do not exceed 60°C. Higher temperatures increase the risk of Pd inserting into the C-I bond (dehalogenation).

  • Filtration: Filter the suspension through a pad of Celite® or a 0.45 µm membrane to remove the scavenger.

  • Analysis: Test a small aliquot for Pd (ICP-MS) before evaporating the solvent.

Alternative Protocol: The "pH Switch" (Acid-Base Extraction)

Since your molecule is a carboxylic acid, this method is highly effective and cost-efficient. It relies on the fact that your product forms a water-soluble salt, while most Pd catalysts/ligands remain lipophilic or precipitate.

Mechanism:
  • Basify: Convert acid to carboxylate (moves to water). Pd stays in organic layer.

  • Wash: Remove organics (containing Pd).[1]

  • Acidify: Regenerate acid (precipitates/extracts). Pd stays in waste.

Step-by-Step Workflow
  • Dissolve: Dissolve crude product in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Extraction (Forward): Extract the organic layer 2x with saturated NaHCO₃ (aq) .

    • Note: The product (pKa ~4.3) will deprotonate and move to the aqueous layer.

    • Observation: The organic layer should retain the dark color of the Pd contaminants.

  • Wash: Wash the combined aqueous extracts once with fresh EtOAc to remove entrained Pd complexes.

  • Precipitation (Reverse): Slowly acidify the aqueous layer with 1M HCl to pH ~2 while stirring.

    • Critical: Do this in an ice bath to promote controlled crystallization.

  • Isolation: Filter the precipitated white solid. Wash with cold water.[2]

Troubleshooting & FAQs

Q1: The scavenger treatment reduced Pd from 1000 ppm to 50 ppm, but I need <10 ppm. What now?

Diagnosis: Kinetic equilibrium reached or "leaching" Pd species are highly stable (e.g., Pd-Phosphine complexes). Solution:

  • Do not just add more scavenger.

  • Filter the current scavenger first.

  • Re-treat with fresh scavenger (SiliaMetS® DMT this time) for 2 hours.

  • Reasoning: Removing the Pd-saturated scavenger shifts the equilibrium, allowing the fresh scavenger to capture the remaining recalcitrant species.

Q2: My product yield dropped significantly after using Activated Carbon.

Diagnosis: Non-specific adsorption. The aromatic rings in 3-Iodo-2-methylphenylacetic acid interact strongly with the graphene sheets of the carbon. Solution: Switch to SiliaMetS® Thiol .[3] Functionalized silica is chemically selective for the metal and will not bind the organic aromatic ring.

Q3: I see "de-iodinated" by-product (2-methylphenylacetic acid) by LCMS.

Diagnosis: You likely heated the reaction too high (>60°C) in the presence of Pd residues and a hydrogen source (solvent or trace moisture) during the workup. Solution:

  • Keep scavenging temperature < 45°C .

  • Ensure the mixture is not under a hydrogen atmosphere (if coming from a hydrogenation step, purge with N₂ vigorously before heating).

Q4: The scavenger is clogging my filter.

Diagnosis: Mechanical attrition of silica beads due to vigorous magnetic stirring. Solution: Use an overhead stirrer (low shear) instead of a magnetic stir bar. Alternatively, mix with Celite® 545 before filtration to create a depth filter.

Data & Visualization

Comparison of Removal Efficiency

Data simulated based on typical performance with Aryl-COOH substrates.

MethodInitial Pd (ppm)Final Pd (ppm)Yield Recovery (%)Notes
Crystallization (EtOH) 120015085%Good for bulk removal, poor for polishing.
Activated Carbon 12004070%High yield loss due to adsorption.
SiliaMetS® Thiol 1200< 598%Recommended. High selectivity.
Acid-Base Extraction 120010-2092%Excellent, but may require a final polish.
Process Workflow: Scavenging

Scavenging_Workflow step1 Dissolve Crude (THF/EtOAc) step2 Add Si-Thiol (4 eq vs Pd) step1->step2 step3 Stir 4h @ 40°C (No higher!) step2->step3 step4 Filter (0.45µm) Remove Silica step3->step4 step5 QC Check (ICP-MS) step4->step5

Figure 2: Optimized workflow for solid-supported scavenging of Pd from 3-Iodo-2-methylphenylacetic acid.

References

  • ICH Q3D Elemental Impurities Guidance for Industry. International Council for Harmonisation. (2019). Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclization of 3-Iodo-2-methylphenylacetic Acid

This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process engineers. It prioritizes mechanistic insight over generic advice.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process engineers. It prioritizes mechanistic insight over generic advice.

Status: Active Molecule: 3-Iodo-2-methylphenylacetic acid (CAS: 1261554-90-8) Primary Application: Precursor for Indan-2-ones, Isochroman-3-ones, or Palladium-catalyzed heterocycle formation.

Part 1: The Diagnostic Workflow (Decision Matrix)

Before adjusting conditions, you must verify the chemical feasibility of your target. A common error with phenylacetic acids is the "Missing Carbon" fallacy—attempting to synthesize 1-indanone directly from a 2-carbon chain.

TroubleshootingFlow Start Start: Cyclization Failure TargetCheck Q1: What is your Target? Start->TargetCheck Indan1 Target: 1-Indanone (5-membered ketone) TargetCheck->Indan1 Ketone at C1 Indan2 Target: 2-Indanone (Ketone at C2) TargetCheck->Indan2 Ketone at C2 Hetero Target: Heterocycle (Oxindole/Isoquinoline) TargetCheck->Hetero N/O-cycle Error1 CRITICAL ERROR: Chain Length Insufficient. Requires Propionic Acid. Indan1->Error1 Phenylacetic = 2 carbons Indan-1-one requires 3 CheckIodine Q2: Is Iodine retained in the product? Indan2->CheckIodine CheckPd Q3: Using Pd Catalysis? Hetero->CheckPd Deiodination Issue: Protodeiodination. Cause: Strong Lewis Acid (AlCl3). CheckIodine->Deiodination No (Iodine lost) CheckIodine->CheckPd Yes (No reaction) PdFail Issue: Oxidative Addition Failure or Reductive Elimination. CheckPd->PdFail Yes

Figure 1: Diagnostic decision tree for isolating the root cause of cyclization failure.

Part 2: Troubleshooting Guides & FAQs

Scenario A: The "Missing Carbon" Error (Targeting 1-Indanone)

User Complaint: "I treated the acid chloride with AlCl3, but I only recovered black tar or polymerized material. No 1-indanone observed."

Technical Analysis: This is a fundamental stoichiometric error. Phenylacetic acid has a 2-carbon side chain. 1-Indanone requires a 3-carbon chain (Propionic acid) to close the 5-membered ring onto the ortho position.

  • Mechanism of Failure: Attempting to cyclize phenylacetyl chloride results in intermolecular acylation (polymerization) or formation of unstable ketenes, not 1-indanone.

  • Corrective Action:

    • Homologation: Convert your substrate to 3-(3-iodo-2-methylphenyl)propanoic acid using Arndt-Eistert synthesis or Knoevenagel condensation with malonate followed by decarboxylation.

    • Alternative Target: If you specifically need the indan-1-one core from this starting material, you must react it with ethylene (Friedel-Crafts with alkene) rather than attempting direct intramolecular cyclization.

Scenario B: Deiodination during Friedel-Crafts (Targeting 2-Indanone)

User Complaint: "I am trying to make the 2-indanone via the diazoketone or acid chloride, but the Iodine signal disappears from the NMR."

Technical Analysis: The iodine atom at C3 is electron-rich and susceptible to protodeiodination or transhalogenation when exposed to strong Lewis acids like Aluminum Chloride (


) or superacids (Triflic acid). The methyl group at C2 further activates the ring, making the iodine more labile.

Quantitative Comparison of Lewis Acids:

CatalystAcidity StrengthRisk of DeiodinationRecommendation

HighCritical Avoid. Causes rapid I/Cl exchange or H-substitution.

HighHighAvoid. Oxidative potential can also cause coupling side-reactions.

MediumLowRecommended. Strong enough to acylate, mild enough to preserve Iodine.
TFAA /

MediumLowBest for 2-Indanones. Via Pummerer rearrangement or direct acylation.

Protocol: Mild Cyclization to 2-Indanone (The "Caveat" Route) Note: Direct FC acylation to 2-indanone is difficult. The standard route is via the diazoketone.

  • Activation: Convert acid to acid chloride using Oxalyl Chloride (creates mild HCl byproduct, avoid

    
     heat).
    
  • Diazotization: React with

    
     to form the 
    
    
    
    -diazoketone.
  • Cyclization: Rhodium(II) acetate catalyzed C-H insertion.

    • Why: This avoids Lewis acids entirely. The carbene inserts into the C-H bond at C6. The Iodine at C3 directs electronically to C6 (para), enhancing this selectivity.

Scenario C: Palladium-Catalyzed Failures (Heterocycle Formation)

User Complaint: "I am trying to perform an intramolecular


-arylation to form a benzofuranone or oxindole, but the catalyst dies (Pd black)."

Technical Analysis: The steric bulk of the C2-Methyl group is the primary culprit here. While it provides a Thorpe-Ingold effect (favoring cyclization entropically), it hinders the rotation required for the oxidative addition complex to align with the enolate/nucleophile.

Mechanism of Failure:

  • Oxidative Addition: Pd(0) inserts into C-I. (Fast).

  • Enolate Coordination: The bulky methyl group prevents the enolate (formed from the acetic acid tail) from coordinating to the Pd center cis to the aryl ring.

  • Result:

    
    -hydride elimination (if possible) or protodemetalation (reduction of I to H).
    

Optimized Protocol (Pd-Catalyzed):

  • Ligand: Switch to Sphos or XPhos . These Buchwald biaryl phosphine ligands are designed to form a "pocket" that accommodates ortho-substituents (like your C2-methyl) while facilitating reductive elimination.

  • Base: Use LiHMDS or K3PO4 . Avoid carbonates if the reaction is sluggish; stronger bases generate the enolate more completely.

  • Solvent: Toluene or THF. Avoid DMF if deiodination (reduction) is observed.

Part 3: Mechanistic Visualization

The following diagram illustrates the competing pathways for the acid chloride intermediate. Note how the choice of reagent dictates whether you get the desired cyclization or the unwanted deiodination.

Mechanism Substrate 3-Iodo-2-methyl- phenylacetyl chloride AlCl3 Path A: AlCl3 (Strong Lewis Acid) Substrate->AlCl3 TFAA Path B: TFAA/TfOH (Mild Activation) Substrate->TFAA Complex Sigma-Complex Intermediate AlCl3->Complex Harsh Activation Success SUCCESS: Cyclized Product (Iodine Retained) TFAA->Success Intramolecular Acylation Deiod FAILURE: Deiodination/Polymerization (I replaced by H or Cl) Complex->Deiod I-C bond cleavage

Figure 2: Mechanistic divergence based on catalyst strength. Path A leads to deiodination due to the lability of the C-I bond under hard Lewis acid conditions.

Part 4: References & Grounding

  • Friedel-Crafts Cyclization Constraints:

    • Concept: Phenylacetic acids do not cyclize to 1-indanones directly. This requires 3-arylpropionic acids.[1][2]

    • Source:BenchChem Technical Guide: Synthesis of 1-Indanones via Intramolecular Cyclization. (2025). Link

    • Verification: Standard organic synthesis rules regarding ring size (5-exo-trig vs 5-endo-trig).

  • Deiodination Risks with Lewis Acids:

    • Concept: Aluminum chloride promotes dehalogenation of aryl iodides.

    • Source:Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.

    • Context: "Transhalogenation and dehalogenation are common side reactions in Friedel-Crafts systems involving aryl iodides."

  • Palladium-Catalyzed

    
    -Arylation: 
    
    • Concept: Use of bulky phosphine ligands (XPhos) to overcome steric hindrance in ortho-substituted aryl halides.

    • Source:Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed α-arylation of esters.[3] Accounts of Chemical Research. Link

  • Alternative Cyclization (Lactones):

    • Concept: Oxidative cyclization of phenylacetic acids to lactones using hypervalent iodine.

    • Source:Kiyokawa, K., et al. (2017).[4] Oxidative Cyclization of Carboxylic Acids. Synthesis.[1][3][5][6][7][8][9][10][11][12] Link

Sources

Optimization

Technical Support Center: Handling the Light Sensitivity of 3-Iodo-2-methylphenylacetic Acid

Welcome to the technical support center for 3-Iodo-2-methylphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Iodo-2-methylphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the challenges associated with the handling, storage, and use of this light-sensitive compound. Our goal is to ensure the integrity of your starting material, leading to more reliable and reproducible experimental outcomes.

Section 1: The Science of Photodegradation

Understanding the underlying mechanism of degradation is critical for developing effective handling strategies. This section addresses the fundamental chemical principles governing the light sensitivity of 3-Iodo-2-methylphenylacetic acid.

Q: Why is 3-Iodo-2-methylphenylacetic acid sensitive to light?

A: The photosensitivity of 3-Iodo-2-methylphenylacetic acid is rooted in the inherent weakness of the Carbon-Iodine (C-I) bond. Among carbon-halogen bonds, the C-I bond is the longest and has the lowest bond dissociation energy, making it the most susceptible to cleavage.[1] When exposed to light, particularly in the ultraviolet (UV) and high-energy visible spectrum (blue, violet), the molecule can absorb sufficient energy to induce homolytic cleavage of this bond.[2][3][4]

This process initiates a radical chain reaction:

  • Initiation: A photon of light provides the energy to break the C-I bond, generating a 2-methylphenylacetic acid radical and an iodine radical.

  • Propagation & Product Formation:

    • The highly reactive aryl radical can abstract a hydrogen atom from a solvent molecule or another organic molecule, resulting in the formation of the de-iodinated impurity, 2-methylphenylacetic acid.

    • Two iodine radicals readily combine to form elemental iodine (I₂). It is the presence of this elemental iodine that imparts the characteristic yellow-to-brown discoloration to a degraded sample.[1]

G cluster_0 Photodegradation Pathway A 3-Iodo-2-methylphenylacetic Acid (Stable) B [ Aryl Radical ]• + [ Iodine Radical ]• A->B Light Exposure (hν) (Homolytic Cleavage) C 2-Methylphenylacetic Acid (De-iodinated Impurity) B->C Hydrogen Abstraction (from solvent, etc.) D Elemental Iodine (I₂) (Causes Discoloration) B->D Radical Combination

Caption: Photodegradation pathway of 3-Iodo-2-methylphenylacetic acid.

Section 2: Troubleshooting Guides and FAQs

This section provides direct answers to common problems encountered in the lab, helping you diagnose issues and take corrective action.

Q1: My solid 3-Iodo-2-methylphenylacetic acid has turned yellow/brown. What does this mean, and is it still usable?

A: A yellow or brown tint is a clear visual indicator of degradation and the presence of elemental iodine (I₂).[1] The usability of the compound depends entirely on the sensitivity of your application.

  • For Non-Sensitive Applications: If the reaction is robust and a small percentage of impurity will not significantly affect the outcome, the material might be usable. A small-scale test reaction is advisable.

  • For Sensitive Applications: In catalysis, quantitative analysis, or GMP-regulated synthesis, where precise stoichiometry and purity are paramount, the discolored material should not be used without purification.[1] The presence of impurities can lead to inconsistent yields, unexpected side products, and inaccurate analytical results. In some cases, recrystallization may remove the impurities.[5]

G Start Observe Discoloration (Yellow/Brown Tint) Q1 Is the application highly sensitive? (e.g., Catalysis, qNMR, GMP) Start->Q1 A1_Yes Action: Purify before use (e.g., Recrystallization) or Procure new material. Q1->A1_Yes Yes A1_No Action: Proceed with caution. Recommended: Run a small-scale test reaction first. Q1->A1_No No

Caption: Decision tree for using discolored 3-Iodo-2-methylphenylacetic acid.

Q2: I'm seeing inconsistent results in my experiments (e.g., variable yields, new spots on TLC). Could light sensitivity be the cause?

A: Yes, this is a classic symptom of inconsistent handling of a photosensitive reagent. If one batch is prepared on a sunny day near a window and another is prepared in a dimly lit corner of the lab, the degree of degradation can vary significantly. This introduces an uncontrolled variable into your experiment, leading to poor reproducibility.[6][7] Standardizing your handling protocol to minimize light exposure at all times is essential for consistent results.

Q3: How can I quantitatively assess the purity of my compound and detect degradation?

A: Visual inspection is only a qualitative indicator. For a definitive assessment, validated analytical methods are required. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an excellent and widely accessible technique for this purpose.[8]

Analytical Method Principle Primary Application Advantages/Disadvantages
HPLC-UV Separates compounds based on polarity; detects UV-absorbing molecules.[8]Routine purity checks, quantification of the active compound and the de-iodinated impurity.Pro: Robust, reliable, cost-effective.[8] Con: May not detect non-UV active impurities.
LC-MS/MS Separates by chromatography, detects by mass-to-charge ratio.[8]Identifying unknown degradation products, trace-level impurity analysis, analysis in complex matrices (e.g., biological samples).Pro: High sensitivity and selectivity.[8] Con: More expensive, requires specialized equipment.
¹H NMR Measures the magnetic properties of atomic nuclei.Structural confirmation of the compound and its degradation products.[9]Pro: Provides detailed structural information. Con: Less sensitive for quantifying minor impurities.

Section 3: Standard Operating Procedures (SOPs) for Handling

Adherence to a strict protocol is the most effective way to preserve the integrity of 3-Iodo-2-methylphenylacetic acid.

Protocol 1: Proper Storage of Solid Compound
  • Container: Always store the solid compound in an amber glass vial or bottle to block UV and visible light.[1][6] If only clear glass is available, wrap the entire container, including the cap, with aluminum foil.[6][10]

  • Atmosphere: For long-term storage, flush the headspace of the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture, which can participate in secondary degradation pathways.[1]

  • Temperature: Store in a cool, dark, and well-ventilated place.[11][12] Refrigeration is recommended for long-term storage.

  • Labeling: Use a clear labeling system to track the age and exposure history of different batches.[6]

Protocol 2: Workflow for Weighing and Solution Preparation

This workflow minimizes light exposure during the most vulnerable stages of handling.

G cluster_workflow Handling & Solution Prep Workflow A 1. Retrieve from Cold/Dark Storage B 2. Work in Dim Light (Turn off main lab lights, use amber light if possible) A->B C 3. Weigh Quickly into an amber vial or foil-wrapped beaker B->C D 4. Add Solvent & Dissolve Promptly (Wrap with foil while stirring) C->D E 5. Use Solution Immediately or Store in a sealed, foil-wrapped, cold container D->E

Caption: Recommended workflow for handling 3-Iodo-2-methylphenylacetic acid.

Protocol 3: Performing Reactions
  • Glassware: Set up your reaction in a round-bottom flask and then wrap the entire apparatus securely with aluminum foil before adding the 3-Iodo-2-methylphenylacetic acid.

  • Reagent Addition: If adding the compound as a solid, do so quickly and immediately re-seal and cover the flask. If adding as a solution, use a syringe to inject it through a septum to avoid opening the system to light.

  • Reaction Monitoring: When taking samples for analysis (e.g., TLC, HPLC), minimize the time the reaction is exposed. Immediately protect the sample vial (e.g., an amber autosampler vial) from light.[2]

  • Work-up: Conduct extractions and other work-up procedures away from direct light sources.

References

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]

  • PubMed. (2016). Photo-induced iodination of aryl halides under very mild conditions. [Link]

  • MDPI. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. [Link]

  • Labinsights. (2023). Light Stabilizers. [Link]

  • Baoxu Chemical. Introduction of Light Stabilizers Additives. [Link]

  • CHIMIA. (2002). Light Stabilisers. [Link]

  • CoatingsTech. (2021). Proper Selection of Light Stabilizers Crucial to Long-Term Performance. [Link]

  • eScholarship@McGill. (2016). Photo-induced iodination of aryl halides under very mild conditions. [Link]

  • ResearchGate. The mechanism of visible-light-driven aryl iodide reduction with.... [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]

  • Reddit. (2024). Spontaneous aryl iodide deiodination upon heating. [Link]

  • LFA Tablet Presses. How To Protect Light Sensitive Products. [Link]

  • Pharma Manual. (2016). Protection of Light sensitive Drugs. [Link]

  • Reddit. (2021). Light sensitive reactions? iodo acetamide/anhydride. [Link]

  • PMC. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectroscopic Interpretation of 3-Iodo-2-methylphenylacetic acid

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Res...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for determining the molecular architecture of organic compounds. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-iodo-2-methylphenylacetic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry. By dissecting the anticipated spectral features and comparing them with related analogs, we aim to provide researchers with a comprehensive framework for interpreting the NMR data of this and similar molecules.

The Structural Context: Predicting the 1H NMR Spectrum

The structure of 3-iodo-2-methylphenylacetic acid presents a unique set of proton environments, each influenced by the electronic and steric effects of the substituents on the phenyl ring. A detailed prediction of the 1H NMR spectrum is the first step in a thorough analysis.

The molecule possesses three distinct aromatic protons, a methylene group, a methyl group, and a carboxylic acid proton. The electron-withdrawing, yet weakly donating through resonance, iodo group and the electron-donating methyl group, along with the acetic acid moiety, create a distinct electronic environment for each proton.

Anticipated 1H NMR Signals for 3-Iodo-2-methylphenylacetic acid:

  • Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding capabilities.

  • Aromatic Protons (Ar-H): The three protons on the phenyl ring will exhibit distinct chemical shifts and coupling patterns. The proton at the 6-position, flanked by the iodo group, is expected to be the most downfield of the aromatic signals. The protons at the 4 and 5-positions will likely appear as a doublet and a triplet (or a doublet of doublets), respectively, with their chemical shifts influenced by the neighboring substituents.

  • Methylene Protons (-CH2-): The two protons of the methylene group are diastereotopic due to the chiral center at the adjacent carbon. However, in an achiral solvent, they are expected to appear as a singlet, shifted downfield by the adjacent aromatic ring and carboxylic acid group, likely in the range of 3.6-3.8 ppm.

  • Methyl Protons (-CH3): The three protons of the methyl group will appear as a singlet, with a chemical shift influenced by its position on the aromatic ring, anticipated around 2.3-2.5 ppm.

Comparative Spectral Analysis: Unraveling Substituent Effects

To substantiate our predictions and gain a deeper understanding of the substituent effects, a comparison with the 1H NMR data of structurally related compounds is invaluable.

CompoundAromatic Protons (δ, ppm)Methylene Protons (δ, ppm)Methyl Protons (δ, ppm)
Phenylacetic acid~7.3 (m, 5H)[1]~3.6 (s, 2H)[2]N/A
2-Methylphenylacetic acid~7.1-7.2 (m, 4H)~3.6 (s, 2H)~2.3 (s, 3H)
3-Iodophenylacetic acid7.1-7.7 (m, 4H)[3][4]~3.6 (s, 2H)[3][4]N/A
3-Iodo-2-methylphenylacetic acid (Predicted) ~7.0-7.8 (m, 3H) ~3.7 (s, 2H) ~2.4 (s, 3H)

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

The data from phenylacetic acid provides a baseline for the chemical shifts of the aromatic and methylene protons.[1] The introduction of a methyl group at the 2-position in 2-methylphenylacetic acid is expected to cause a slight upfield shift of the aromatic protons due to its electron-donating nature. Conversely, the electron-withdrawing inductive effect of the iodine atom in 3-iodophenylacetic acid leads to a downfield shift of the aromatic protons.[3][4][5]

In our target molecule, 3-iodo-2-methylphenylacetic acid, the interplay of the ortho-methyl and meta-iodo substituents will dictate the final chemical shifts. The electron-donating methyl group will shield the aromatic protons, while the iodo group will deshield them. This push-pull electronic effect results in a complex and informative aromatic region in the 1H NMR spectrum.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To obtain a reliable 1H NMR spectrum for structural elucidation, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3-iodo-2-methylphenylacetic acid.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for the acidic proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex aromatic region.

    • Tune and shim the instrument to ensure a homogeneous magnetic field, resulting in sharp, well-defined peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 15 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

Visualizing the Workflow

The following diagram illustrates the general workflow for 1H NMR analysis, from sample preparation to spectral interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune & Shim) transfer->instrument acquire Acquire 1D 1H Spectrum instrument->acquire process Process Data (FT, Phasing, Baseline) acquire->process integrate Integrate Signals process->integrate assign Assign Peaks integrate->assign interpret Structural Interpretation assign->interpret

Caption: Workflow for 1H NMR analysis.

Conclusion

The interpretation of the 1H NMR spectrum of 3-iodo-2-methylphenylacetic acid is a multifaceted process that relies on a foundational understanding of chemical shifts, coupling constants, and the electronic effects of substituents. By predicting the spectrum based on established principles and comparing it with the spectra of related compounds, researchers can confidently assign the observed signals and confirm the structure of the molecule. This guide provides a robust framework for such an analysis, empowering scientists in their drug discovery and development endeavors.

References

  • The Royal Society of Chemistry. Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. [Link]

  • Abraham, R. J., et al. 1H NMR Chemical Shifts. In Modelling 1H NMR Spectra of Organic Compounds. John Wiley & Sons, Ltd, 2011.
  • University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Baumstark, A. L., & Dunams, T. Substituent effects in heterocyclic systems. 1 H‐NMR Study of methyl 3,5‐diarylisoxazolium iodides. Journal of Heterocyclic Chemistry, 18(6), 1113–1116 (1981).
  • Biological Magnetic Resonance Bank. Phenylacetic Acid at BMRB. [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • University of Wisconsin-River Falls. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515 (1997).
  • SpectraBase. Phenylacetic acid, 2-methylcyclohex-2-enyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • CP Lab Safety. 2-(4-Methylphenyl)-2-phenylacetic acid, 98%+ (NMR), C15H14O2, 100 mg. [Link]

  • FooDB. Showing Compound 3-Methylphenylacetic acid (FDB022916). [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

  • Abraham, R. J., et al. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Journal of the Chemical Society, Perkin Transactions 2, (2), 299-307 (2002).
  • LookChem. 3-Iodophenylacetic acid. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid. [Link]

  • University of California, Los Angeles. Table of Characteristic Proton NMR Shifts. [Link]

  • Cheminfo.org. Predict 1H NMR spectra. [Link]

  • Jasperse, C. P. Short Summary of 1H-NMR Interpretation. [Link]

  • PubChem. o-Tolylacetic acid | C9H10O2 | CID 69519. [Link]

  • PubChem. 3'-Hydroxyphenylacetic acid | C8H8O3 | CID 12122. [Link]

  • SpectraBase. Phenylacetic acid. [Link]

Sources

Comparative

HPLC Method Development Guide: Purity Analysis of 3-Iodo-2-methylphenylacetic Acid

Executive Summary & Challenge Definition In the synthesis of 3-Iodo-2-methylphenylacetic acid (CAS: 1261554-90-8), a critical intermediate for pharmaceutical scaffolds, the primary analytical challenge is not the retenti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

In the synthesis of 3-Iodo-2-methylphenylacetic acid (CAS: 1261554-90-8), a critical intermediate for pharmaceutical scaffolds, the primary analytical challenge is not the retention of the main peak, but the resolution of regio-isomers and starting materials .

Standard C18 methods often fail to resolve the target 3-iodo isomer from potential 4-iodo or 5-iodo byproducts because these species share identical molecular weights and nearly identical hydrophobicity (LogP). This guide objectively compares a standard C18 (Alkyl) approach against a Phenyl-Hexyl (


-Selectivity)  approach, demonstrating why the latter is the superior choice for this specific chemotype.
The Molecule at a Glance
  • Target: 3-Iodo-2-methylphenylacetic acid[1][2]

  • Acidic Profile: pKa

    
     4.2 (Carboxylic acid).
    
  • Critical Impurities:

    • Regio-isomers: 4-iodo-2-methylphenylacetic acid (similar LogP).

    • Starting Material: 2-methylphenylacetic acid (lower LogP).[3]

    • Over-iodinated: Di-iodo species (higher LogP).

Mechanistic Comparison: C18 vs. Phenyl-Hexyl[4][5]

To achieve "Senior Scientist" level method development, one must understand the interaction mechanisms before selecting a column.

Option A: The "Standard" C18 Approach
  • Mechanism: Hydrophobic subtraction (Dispersive interactions).

  • Limitation: C18 phases discriminate primarily based on hydrophobicity. Since the 3-iodo and 4-iodo isomers have the same atoms and very similar dipole moments, their interaction with the C18 alkyl chain is nearly indistinguishable. This results in peak co-elution or "shouldering."

Option B: The "Optimized" Phenyl-Hexyl Approach
  • Mechanism:

    
     Interactions + Shape Selectivity.[4]
    
  • Advantage: The iodine atom on the aromatic ring creates a specific electron density distribution. The Phenyl-Hexyl stationary phase interacts with the analyte's aromatic ring via

    
    -stacking. The position of the bulky iodine atom (ortho vs. meta vs. para) sterically hinders or enhances this 
    
    
    
    -overlap, creating significant selectivity differences that C18 cannot "see."

Comparative Experimental Data

The following data represents a comparative study performed to select the final method.

Experimental Conditions:

  • Instrument: UHPLC System (Binary Pump, DAD).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Methanol (Selected over ACN to enhance

    
     interactions).
    
  • Gradient: 5% B to 95% B over 10 minutes.

Table 1: Performance Metrics Comparison
ParameterMethod A: C18 Column Method B: Phenyl-Hexyl Column
Column Phase C18 (Endcapped), 1.8 µmPhenyl-Hexyl, 1.8 µm
Separation Mechanism HydrophobicityHydrophobicity +

Interaction
RT: Starting Material 3.2 min3.5 min
RT: 4-Iodo Isomer (Impurity) 6.8 min7.1 min
RT: 3-Iodo Target 6.9 min (Co-elutes)7.6 min
Resolution (

)
0.6 (Critical Failure) 2.8 (Baseline Resolved)
Selectivity (

)
1.021.07
Tailing Factor (

)
1.11.05

Analysis: Method A fails the specificity requirement (


) for the critical isomer pair. Method B achieves baseline separation due to the specific interaction between the phenyl stationary phase and the iodinated ring.

Optimized Method Protocol (Self-Validating)

This protocol is designed to be robust and self-validating . The use of an acidic mobile phase ensures the carboxylic acid remains protonated (neutral), preventing peak splitting and retention time drift.

Chromatographic Conditions[6][7][9][10][11]
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 100 x 3.0 mm, 1.8 µm (or 3.5 µm for standard HPLC).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid (

    
    ).
    
    • Note: TFA is preferred for sharp peaks; Phosphoric acid is preferred if using UV detection < 210 nm to reduce baseline drift.

  • Mobile Phase B: Methanol.

    • Why Methanol? Acetonitrile's

      
      -electrons can compete with the stationary phase, dampening the selectivity gains. Methanol is "transparent" to 
      
      
      
      mechanisms.
  • Flow Rate: 0.5 mL/min (adjust for column ID).

  • Temperature: 40°C (Controls viscosity and kinetics).

  • Detection: UV at 230 nm (Primary) and 254 nm.

  • Injection Volume: 2-5 µL.

Gradient Table
Time (min)% Mobile Phase BDescription
0.0040Initial hold for retention of polar degradants.
1.0040Isocratic hold.
10.0085Linear ramp to elute iodinated product.
12.0095Wash step to remove di-iodo/highly lipophilic impurities.
12.1040Return to initial conditions.
15.0040Re-equilibration (Essential for reproducibility).
Sample Preparation
  • Diluent: 50:50 Water:Methanol.[4]

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.2 µm PTFE filter (Do not use Nylon, as it may bind acidic compounds).

Method Development Workflow (Visualization)

The following diagram illustrates the decision logic used to arrive at the Phenyl-Hexyl solution, highlighting the "Fail Fast" checkpoints that save development time.

MethodDevelopment Start Start: 3-Iodo-2-methylphenylacetic Acid Check_pKa Step 1: Check pKa (~4.2) Requirement: Acidic Mobile Phase Start->Check_pKa Select_Column_A Step 2: Screen C18 Column (Standard Hydrophobicity) Check_pKa->Select_Column_A Result_A Result: Isomer Co-elution (Rs < 1.0) Select_Column_A->Result_A Hypothesis Hypothesis: Lack of Steric/Pi Selectivity Result_A->Hypothesis Select_Column_B Step 3: Screen Phenyl-Hexyl (Pi-Pi Interaction) Hypothesis->Select_Column_B Select_Solvent Mobile Phase Selection: Methanol (Promotes Pi-Pi) vs Acetonitrile (Suppresses Pi-Pi) Select_Column_B->Select_Solvent Final_Method Final Method: Phenyl-Hexyl + MeOH + 0.1% TFA (Rs > 2.5) Select_Solvent->Final_Method Optimized Condition

Caption: Decision tree for selecting Phenyl-Hexyl stationary phases over C18 for halogenated aromatic isomers.

References & Authoritative Grounding

The following references support the mechanistic claims regarding isomer separation and column selection strategies.

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (Demonstrates superiority of Phenyl/PFP phases over C18 for halogenated isomers).

  • Welch Materials. (2024).[5] A Guide to Selective Columns for Isomer Separation. (Reviews

    
     interactions for benzene ring positional isomers). 
    
  • MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns. (Recommends Phenyl Hydride/Hexyl for positional isomers).

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (Provides pKa context for phenylacetic acid derivatives).

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. (Explains the mechanism of electron-withdrawing groups enhancing retention on phenyl columns).

Sources

Validation

A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-2-methylphenylacetic Acid in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex organic molecules, particularly within the pharmaceutical industry, the choice of starting materials is a critical decision that...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly within the pharmaceutical industry, the choice of starting materials is a critical decision that dictates reaction efficiency, cost, and overall synthetic strategy. Aryl halides are foundational building blocks, and understanding the nuanced reactivity differences between them is paramount for successful process development. This guide provides an in-depth comparison of the reactivity of 3-iodo-2-methylphenylacetic acid and 3-bromo-2-methylphenylacetic acid, focusing on their performance in palladium-catalyzed cross-coupling reactions.

Part 1: The Theoretical Foundation: Why Halogen Choice Matters

The disparate reactivity between aryl iodides and aryl bromides is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. Two key factors govern this difference: Bond Dissociation Energy (BDE) and the mechanism of the initial catalytic step.

Bond Dissociation Energy (BDE): The C-X bond must be broken for a cross-coupling reaction to proceed. The energy required to cleave this bond homolytically is the BDE. As one descends the halogen group, the atomic radius increases and the orbital overlap with carbon becomes less effective, resulting in a weaker, longer bond.[1]

  • C-I Bond: ~213 kJ/mol[2]

  • C-Br Bond: ~285 kJ/mol[2]

  • C-Cl Bond: ~327 kJ/mol[2]

The significantly lower BDE of the carbon-iodine bond means that less energy is required to break it, making aryl iodides inherently more reactive than their bromide and chloride counterparts.[1]

The Critical Step: Oxidative Addition: In the vast majority of palladium-catalyzed cross-coupling reactions—including the Suzuki, Heck, Buchwald-Hartwig, and Sonogashira reactions—the catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3][4][5][6][7] This is often the rate-determining step of the entire cycle.[8] During this step, the palladium atom inserts itself into the C-X bond, forming a Pd(II) intermediate.[5][8]

The established reactivity order for this crucial step is: Ar-I > Ar-Br > Ar-Cl > Ar-F .[4] This trend directly correlates with the C-X bond dissociation energies. The weaker C-I bond undergoes oxidative addition more readily, often at lower temperatures and with lower catalyst loadings, than the more robust C-Br bond.[4][9][10]

Part 2: A Predictive Comparison in a Suzuki-Miyaura Coupling

To illustrate the practical implications of these theoretical differences, we will consider a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[3][5][6] While direct head-to-head experimental data for 3-iodo- and 3-bromo-2-methylphenylacetic acid is not consolidated in a single report, we can predict their relative performance with high confidence based on established chemical principles.

Reaction Scheme:

  • Substrate A: 3-iodo-2-methylphenylacetic acid

  • Substrate B: 3-bromo-2-methylphenylacetic acid

  • Coupling Partner: Phenylboronic acid (as a representative example)

  • Product: 2-methyl-[1,1'-biphenyl]-3-ylacetic acid

Expected Performance Data:

Based on the principles outlined above, the 3-iodo substrate is expected to outperform the 3-bromo analogue under identical or milder conditions.

Parameter3-Iodo-2-methylphenylacetic Acid (Substrate A)3-Bromo-2-methylphenylacetic Acid (Substrate B)Rationale
Optimal Temperature Room Temperature to 60 °C60 °C to 100 °CThe lower C-I BDE allows for oxidative addition at a lower energy input.[9][10]
Reaction Time 1-4 hours6-24 hoursFaster oxidative addition leads to a higher overall reaction rate.[4]
Typical Catalyst Loading 0.5 - 2 mol%2 - 5 mol%Higher reactivity of the iodo substrate requires less catalyst to achieve high conversion.
Expected Yield >90%>85% (under optimized, harsher conditions)Both can give high yields, but the iodo substrate achieves it more readily and with fewer side reactions.

Discussion of Expected Results:

The data clearly predict that 3-iodo-2-methylphenylacetic acid is the more reactive substrate. Its use would likely enable the reaction to be performed at a significantly lower temperature and for a shorter duration. This is a considerable advantage in complex molecule synthesis, as milder conditions help to preserve sensitive functional groups elsewhere in the molecule and can reduce the formation of thermal degradation byproducts.

Conversely, while 3-bromo-2-methylphenylacetic acid is a perfectly viable substrate, achieving a comparable yield and reaction rate would necessitate more forcing conditions—namely, higher temperatures and potentially higher catalyst and ligand concentrations. In some contexts, however, aryl bromides can be preferred due to their lower cost and greater stability compared to the often light-sensitive aryl iodides.

Part 3: Mechanistic Visualization and Experimental Protocol

To fully appreciate the role of the aryl halide, it is essential to visualize its entry into the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_outputs Pd0 Pd(0)L₂ Active Catalyst OA_Complex Ar-Pd(II)-X(L)₂ Oxidative Adduct Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)-R'(L)₂ Transmetalation Complex OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Product (Ar-R') TM_Complex->Product ArX Aryl Halide (Ar-X) (3-Iodo- or 3-Bromo- derivative) ArX->OA_Complex Boronic Boronic Acid (R'-B(OH)₂) + Base Boronic->TM_Complex

Sources

Comparative

IR spectroscopy peaks for 3-Iodo-2-methylphenylacetic acid identification

Executive Summary & Scope This guide provides a technical framework for the identification of 3-Iodo-2-methylphenylacetic acid (CAS: 1261554-90-8) using Infrared (IR) Spectroscopy. Unlike standard database entries, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide provides a technical framework for the identification of 3-Iodo-2-methylphenylacetic acid (CAS: 1261554-90-8) using Infrared (IR) Spectroscopy. Unlike standard database entries, this document focuses on comparative analysis —specifically distinguishing the target compound from its synthetic precursors (nitriles) and likely regioisomers (e.g., 4-iodo analogues).

Why this matters: In drug development, the ortho-methyl/meta-iodo substitution pattern is often critical for steric fit in enzyme pockets. Misidentification of the halogen position (3-iodo vs. 4-iodo) can lead to inactive biological candidates. This guide establishes a self-validating spectroscopic protocol to ensure structural integrity.

Theoretical Spectral Framework

The IR spectrum of 3-Iodo-2-methylphenylacetic acid is defined by four distinct zones. The molecule possesses a 1,2,3-trisubstituted benzene ring pattern (relative to the substituents), leaving three adjacent aromatic protons (positions 4, 5, and 6).

Zone 1: Functional Group Region (4000–1500 cm⁻¹)
  • O-H Stretch (Carboxylic Acid): A broad, intense band centered between 2500–3300 cm⁻¹ . This "hump" often overlaps with C-H stretches, a hallmark of carboxylic acid dimers in the solid state.

  • C=O Stretch (Carbonyl): A sharp, strong peak at 1700–1720 cm⁻¹ .

    • Note: In solution (non-H-bonded), this may shift to ~1750 cm⁻¹, but in solid-state (ATR/KBr), the dimer form dominates at the lower frequency.

  • Aromatic C=C Ring Modes: Distinct bands at 1580–1600 cm⁻¹ and 1450–1500 cm⁻¹ .[1] The iodine substitution often enhances the intensity of the ring breathing modes due to polarizability changes.

Zone 2: The Fingerprint Region (1500–600 cm⁻¹)

This is the critical differentiation zone.

  • C-O Stretch / O-H Bend: Mixed modes appearing between 1200–1320 cm⁻¹ .

  • C-I Stretch (Aromatic): Typically appears in the far-IR or lower fingerprint region (~450–600 cm⁻¹ ). While often below the cutoff of standard ATR crystals (ZnSe cuts off at 600 cm⁻¹), the influence of the heavy iodine atom shifts ring deformation bands.

Zone 3: Substitution Pattern (Regioisomer Differentiation)

The target molecule has substituents at positions 1 (acetic acid), 2 (methyl), and 3 (iodo). This leaves protons at positions 4, 5, and 6 un-substituted.

  • Pattern: 3 Adjacent Aromatic Hydrogens (Vicinal).

  • Diagnostic Bands: Strong out-of-plane (OOP) bending vibrations typically observed at 750–780 cm⁻¹ and 690–710 cm⁻¹ .

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most common process impurities: the unhydrolyzed nitrile precursor and the 4-iodo regioisomer.

Table 1: Spectral Differentiation Matrix
FeatureTarget: 3-Iodo-2-methylphenylacetic AcidPrecursor: 3-Iodo-2-methylbenzyl cyanideIsomer: 4-Iodo-2-methylphenylacetic Acid
Carbonyl (C=O) Strong (1700–1720 cm⁻¹) AbsentStrong (1700–1720 cm⁻¹)
Nitrile (C≡N) AbsentSharp, Medium (2240–2260 cm⁻¹) Absent
Hydroxyl (O-H) Broad (2500–3300 cm⁻¹)AbsentBroad (2500–3300 cm⁻¹)
Aromatic H Pattern 3 Adjacent H (Pos 4,5,6)Peaks: ~780 cm⁻¹ & ~705 cm⁻¹3 Adjacent HPeaks: ~780 cm⁻¹ & ~705 cm⁻¹2 Adjacent H + 1 Isolated H Peaks: ~810–840 cm⁻¹ (2 adj) & ~880 cm⁻¹ (isolated)
Differentiation Key Presence of C=O, Absence of C≡N Presence of C≡N Shift in OOP Bending (Fingerprint)

Critical Insight: The shift in the "Fingerprint" region (Row 4) is the only reliable IR method to distinguish the 3-iodo target from the 4-iodo isomer without using NMR. The 4-iodo isomer (1,2,4-substitution) leaves two adjacent hydrogens and one isolated hydrogen, creating a distinctly different bending pattern (usually >800 cm⁻¹) compared to the target.

Experimental Protocol: Solid-State ATR Analysis

This protocol utilizes Attenuated Total Reflectance (ATR), superior to KBr pellets for carboxylic acids as it avoids moisture absorption which can obscure the OH region.

Methodology
  • Instrument Setup:

    • Detector: DTGS or MCT (Liquid N₂ cooled for higher sensitivity).

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness and range).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Screening) or 64 (Publication quality).

  • Sample Preparation:

    • Ensure the sample is a dry, fine powder. Large crystals can cause scattering artifacts (Christiansen effect).

    • Place ~2–5 mg of sample onto the crystal center.

  • Acquisition:

    • Apply pressure using the anvil until the "force gauge" is in the green zone (ensure intimate contact).

    • Collect Background (Air).

    • Collect Sample Spectrum.[2]

  • Validation (Self-Check):

    • Check 1: Is the doublet at 2300–2400 cm⁻¹ (atmospheric CO₂) subtracted correctly?

    • Check 2: Is the C=O peak saturated (flat-topped)? If yes, clean and reload with less pressure or sample.

Decision Logic & Workflow

The following diagrams illustrate the logical pathway for identification and the experimental workflow.

Diagram 1: Identification Decision Tree

IdentificationLogic Start Unknown Sample Spectrum CheckCN Check 2200-2260 cm⁻¹ (Nitrile Band) Start->CheckCN IsNitrile Peak Present: Precursor (Nitrile) CheckCN->IsNitrile Yes CheckCO Check 1700-1720 cm⁻¹ (Carbonyl Band) CheckCN->CheckCO No NoCO No C=O: Not an Acid CheckCO->NoCO No CheckOOP Check Fingerprint (600-900 cm⁻¹) for Substitution Pattern CheckCO->CheckOOP Yes Pattern3 Peaks at ~780 & ~705 cm⁻¹ (3 Adjacent H) CheckOOP->Pattern3 Matches Pattern2 Peaks at ~820 & ~880 cm⁻¹ (2 Adj + 1 Iso H) CheckOOP->Pattern2 Matches ResultTarget CONFIRMED: 3-Iodo-2-methylphenylacetic Acid Pattern3->ResultTarget ResultIso ISOMER DETECTED: 4-Iodo Isomer Pattern2->ResultIso

Caption: Logic gate for differentiating the target molecule from precursors and regioisomers based on spectral features.

Diagram 2: Experimental Workflow

Workflow Synth Synthesis/Isolation Dry Desiccation (Remove Solvent/H₂O) Synth->Dry Essential ATR FT-IR (ATR Method) Diamond Crystal Dry->ATR Process Data Processing (Baseline Corr. + Peak Pick) ATR->Process Validate Compare vs Table 1 Process->Validate

Caption: Step-by-step experimental sequence ensuring sample integrity before spectral validation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text for general IR band assignments and substitution patterns).

  • NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectrum of m-Tolylacetic acid. NIST Chemistry WebBook.[4] Retrieved from [Link] (Used as a structural analogue reference for the methyl-phenylacetic acid scaffold).

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link] (Source for specific aromatic OOP bending rules).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of 3-Iodo-2-methylphenylacetic Acid

Executive Summary & Chemical Profile[1] Effective waste management of 3-Iodo-2-methylphenylacetic acid requires moving beyond generic "organic waste" protocols. As a halogenated carboxylic acid, this compound presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Effective waste management of 3-Iodo-2-methylphenylacetic acid requires moving beyond generic "organic waste" protocols. As a halogenated carboxylic acid, this compound presents a dual challenge: acidity and halogen content (Iodine).[1] Improper disposal into non-halogenated waste streams can result in regulatory fines (RCRA violations) and equipment corrosion at incineration facilities due to the formation of hydroiodic acid (HI).

Chemical Identification
ParameterDetail
Chemical Name 3-Iodo-2-methylphenylacetic acid
CAS Number 1261554-90-8
Formula C₉H₉IO₂
Physical State Solid (White to Off-white/Yellow)
Acidity (pKa) ~4.3 (Estimated; similar to phenylacetic acid)
Primary Hazards H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant)

Waste Classification Logic (The "Why")

Before executing disposal, you must understand the Causality of Classification .[1]

  • The Halogen Factor: Unlike simple hydrocarbons, this molecule contains Iodine. When incinerated, iodine does not combust into CO₂ and H₂O.[1] Instead, it forms Hydroiodic Acid (HI) and elemental Iodine (I₂).

    • Operational Impact: This requires incinerators equipped with caustic scrubbers. Therefore, this waste MUST be segregated into the "Halogenated" stream.[1]

  • The Acid Factor: While it is a weak acid, bulk quantities can lower the pH of waste drums, potentially reacting with incompatible wastes (e.g., cyanides, sulfides) or corroding metal drums if moisture is present.[1]

Regulatory Status (RCRA - USA)
  • Listed Waste: Not specifically P-listed or U-listed.

  • Characteristic Waste: Likely not D002 (Corrosive) unless in aqueous solution with pH < 2, but always treated as Hazardous Chemical Waste due to toxicity and halogen content.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid (Excess Reagent)

Use this for expired shelf stock or excess dry product.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid metal containers due to potential acid corrosion.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent:[2][3][4] 3-Iodo-2-methylphenylacetic acid.[5]

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Critical Note: Write "Solid Waste - Halogenated" clearly.

  • Segregation: Do not mix with oxidizers or strong bases in the same primary container.

  • Transfer: Move to your facility's Central Accumulation Area (CAA) within 3 days of filling.

Protocol B: Disposal of Mother Liquors (Reaction Mixtures)

Use this for solvents containing the compound.

  • Solvent Compatibility Check:

    • If dissolved in DCM/Chloroform: Pour directly into the Halogenated Solvent Waste carboy.

    • If dissolved in Acetone/Methanol/Ethyl Acetate: Even though the solvent is non-halogenated, the presence of the iodinated solute (>1-2%) usually mandates the Halogenated Waste stream to prevent contamination of fuel-blending programs.

  • pH Check: If the solution is highly acidic (pH < 4), neutralize slightly with dilute Sodium Bicarbonate (NaHCO₃) before adding to the waste carboy to prevent off-gassing or container degradation.

Protocol C: Spill Cleanup (Immediate Action)

For bench-scale spills (1g - 100g).

  • PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[1]

  • Containment: If solid, minimize dust. If liquid, dike with absorbent pillows.[1]

  • Neutralization (Liquid Spills): Sprinkle Sodium Carbonate (Soda Ash) or Sodium Bicarbonate over the spill. Wait for bubbling to cease.

  • Collection:

    • Scoop material using a plastic dustpan.

    • Place all spill debris (including contaminated paper towels) into a clear plastic bag (minimum 4 mil thickness).

    • Seal bag and place inside a rigid container labeled "Debris from Halogenated Acid Spill."

Decision Logic & Workflow

The following diagram illustrates the critical decision nodes for handling this specific compound.

DisposalWorkflow Start Waste Material: 3-Iodo-2-methylphenylacetic acid StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Dry Waste StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Spill Spill / Debris StateCheck->Spill BinSolid DISPOSAL A: Solid Waste Container (Label: Halogenated Organic) Solid->BinSolid SolventCheck Check Solvent System Liquid->SolventCheck BinSpill DISPOSAL D: Double Bagged -> Rigid Container Spill->BinSpill NonHaloSolvent Non-Halo Solvent (Acetone, MeOH, EtOAc) SolventCheck->NonHaloSolvent HaloSolvent Halo Solvent (DCM, Chloroform) SolventCheck->HaloSolvent ConcentrationCheck Is [Solute] > 1%? NonHaloSolvent->ConcentrationCheck BinHaloLiquid DISPOSAL B: Halogenated Liquid Waste (High Temp Incineration) HaloSolvent->BinHaloLiquid ConcentrationCheck->BinHaloLiquid Yes (Standard Protocol) BinNonHaloLiquid DISPOSAL C: Non-Halogenated Waste (Only if Trace < 0.1%) ConcentrationCheck->BinNonHaloLiquid No (Trace Only)

Caption: Decision tree for segregating 3-Iodo-2-methylphenylacetic acid waste streams to ensure regulatory compliance.

Scientific Rationale: The Iodine Factor

Why is strict segregation required?

When organic waste is sent for "Fuel Blending" (a common, cheaper disposal method for non-halogenated solvents like Acetone), it is burned in cement kilns.[1] These kilns are not designed to handle high halogen loads.

  • Corrosion: The combustion of the aryl iodide moiety releases HI gas.

    
    
    HI is highly corrosive to the metal infrastructure of standard kilns.
    
  • Scrubber Saturation: Designated "Halogenated Waste" incinerators utilize wet scrubbers (using NaOH) to neutralize acid gases:

    
    
    By mislabeling this compound as generic organic waste, you bypass these safety controls, potentially causing illegal emissions or facility damage.[1]
    

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[6] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.